Whitepaper: Physicochemical Profiling and Oxidative Kinetics of N-(2-hydroxyethyl)-2-methyl-p-phenylenediamine
Executive Summary As formulation architectures in the cosmetic and pharmaceutical dye industries evolve, the demand for primary intermediates that balance high color yield with minimized toxicological profiles has surged...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As formulation architectures in the cosmetic and pharmaceutical dye industries evolve, the demand for primary intermediates that balance high color yield with minimized toxicological profiles has surged. N-(2-hydroxyethyl)-2-methyl-p-phenylenediamine represents a sophisticated structural evolution from traditional p-phenylenediamine (PPD) and p-toluenediamine (PTD). By strategically functionalizing the aromatic ring and the primary amine, this molecule achieves superior aqueous solubility, a finely tuned partition coefficient, and a highly predictable oxidation potential.
This technical guide dissects the causality behind the physical properties of N-(2-hydroxyethyl)-2-methyl-p-phenylenediamine, providing application scientists with the self-validating methodologies required to characterize this compound accurately in complex matrices.
Molecular Architecture: The Causality of Physical Properties
The physical behavior of N-(2-hydroxyethyl)-2-methyl-p-phenylenediamine is entirely dictated by the interplay between its rigid aromatic core and its two distinct functional appendages: the C2-methyl group and the N-substituted 2-hydroxyethyl moiety.
Solid-State Symmetries and Melting Point
Unsubstituted PPD possesses a highly symmetrical crystal lattice, resulting in a high melting point and poor cold-water solubility. The addition of the N-(2-hydroxyethyl) group breaks this planar symmetry. The resulting steric bulk disrupts tight crystalline packing, lowering the lattice energy. Consequently, the melting point is depressed, which significantly reduces the energy required for dissolution during the compounding of aqueous formulation bases.
Amphiphilic Balance: Aqueous Solubility and Log P
Penetrating keratinous fibers (such as human hair) requires a precise lipophilic-hydrophilic balance.
Hydrophilicity: The terminal hydroxyl (-OH) group acts as a potent hydrogen bond donor and acceptor. This drastically increases aqueous solubility (>50 mg/mL at pH 7) compared to standard PTD, allowing for high-concentration developer solutions without the need for harsh co-solvents[1].
Lipophilicity (Log P): While the aromatic ring provides the necessary lipophilicity to partition into the lipid-rich cell membrane complex of the cuticle, the hydroxyl group anchors the Log P near ~0.6. This prevents the molecule from becoming trapped in the lipid layers, ensuring rapid diffusion into the cortex.
Acid-Base Equilibria (pKa) and Nucleophilicity
The molecule features two distinct amine groups. The primary aromatic amine typically exhibits a pKa of ~6.2, while the secondary amine (bearing the hydroxyethyl group) is slightly more acidic due to the electron-withdrawing inductive effect of the adjacent oxygen atom. At a standard formulation pH of 9.0–10.0, the molecule remains entirely un-ionized. This neutral state is the causal mechanism that allows the molecule to rapidly penetrate the negatively charged surface of keratin fibers.
Quantitative Physicochemical Profile
The following table synthesizes the core physical and thermodynamic data critical for formulation scientists.
Property
Value (Typical/Estimated)
Causality / Formulation Implication
Molecular Weight
166.22 g/mol
<300 Da threshold ensures rapid diffusion through the cuticular scale structure.
Physical State
Solid (Crystalline Powder)
Asymmetric structure lowers lattice energy, aiding in rapid dissolution.
Aqueous Solubility
>50 g/L (at 20 °C)
N-hydroxyethyl moiety enables high-concentration aqueous bases without precipitation.
Log P (Octanol/Water)
~0.60
Optimal amphiphilic balance for partitioning into and out of keratin lipid domains.
pKa (Primary Amine)
~6.2
Ensures the molecule is un-ionized at alkaline pH (9-10) for maximum penetration.
Oxidation Potential (E_pa)
~ +0.15 V (vs Ag/AgCl)
Methyl group (+I effect) lowers the energy required for oxidation compared to PPD.
Oxidative Polymerization Pathway
The primary function of N-(2-hydroxyethyl)-2-methyl-p-phenylenediamine is to act as an electron donor (developer). The methyl group donates electron density into the aromatic
-system via hyperconjugation, making the molecule highly reactive toward oxidizing agents like hydrogen peroxide ().
Upon oxidation, it loses two electrons and two protons to form a highly electrophilic quinonediimine intermediate. This transient species then undergoes a rapid nucleophilic attack by a secondary intermediate (coupler) to form a colorless leuco dye, which is subsequently oxidized into the final, high-molecular-weight indaniline polymer.
Fig 1: Oxidative polymerization pathway of the developer into a final indaniline dye.
Self-Validating Experimental Methodologies
To ensure scientific integrity, the physical properties of this compound must be measured using self-validating systems. As outlined by [2], rigorous analytical standards are required to prevent false positives caused by auto-oxidation.
Protocol A: Thermodynamic Solubility and Log P Determination (Shake-Flask / HPLC-UV)
Understanding lipophilicity is crucial for predicting penetration kinetics.
Phase Saturation: Vigorously mix equal volumes of
-octanol and 50 mM phosphate buffer (pH 7.4) for 24 hours to ensure mutual saturation.
Equilibration: Add exactly 10.0 mg of the analyte to 10 mL of the biphasic system in a thermojacketed vessel maintained at 25.0 ± 0.1 °C.
Agitation & Separation: Stir at 300 rpm for 48 hours to achieve thermodynamic equilibrium. Cease agitation and allow 24 hours for phase separation. Centrifuge at 5000 x g for 15 minutes to break any micro-emulsions.
Quantification: Extract 100 µL aliquots from both the aqueous and octanol phases. Dilute appropriately in methanol and analyze via HPLC-UV at
240 nm against a standard calibration curve.
Self-Validation (Mass Balance): Calculate total recovery:
. Causality of Failure: If recovery is < 98%, the protocol has failed. This indicates either degradation of the molecule during the 48-hour window or accumulation at the liquid-liquid interface, rendering the Log P calculation invalid.
Protocol B: Electrochemical Profiling via Cyclic Voltammetry (CV)
CV is utilized because it measures both the thermodynamic oxidation potential and the kinetic reversibility of the quinonediimine formation.
Fig 2: Self-validating cyclic voltammetry workflow for determining oxidation potential.
Electrolyte Preparation: Prepare a 0.1 M KCl supporting electrolyte solution in 50 mM carbonate buffer (pH 10.0) to simulate the alkaline environment of a dye base.
Analyte Addition: Dissolve the developer to a final concentration of 2.0 mM.
Degassing (Critical Step): Purge the electrochemical cell with high-purity
gas for 15 minutes. Causality: Dissolved oxygen undergoes electrochemical reduction, creating a massive background current that masks the anodic peaks of the developer.
Electrode Setup: Polish a Glassy Carbon (GC) working electrode with 0.05 µm alumina slurry to ensure a pristine electron-transfer surface. Utilize a Platinum wire counter electrode and an Ag/AgCl reference electrode.
Sweep Parameters: Execute cyclic sweeps from -0.2 V to +0.8 V at scan rates of 10, 20, 50, and 100 mV/s.
Self-Validation (Internal Standard): Post-analysis, spike the solution with 1.0 mM Ferrocenemethanol. The
redox couple must appear exactly at +0.25 V vs Ag/AgCl. Causality of Failure: If the Ferrocene peak shifts by > 5 mV, the reference electrode frit is contaminated or the potential has drifted, and the recorded oxidation potential of the developer must be discarded.
References
PubChem (National Center for Biotechnology Information). "Ethanol, 2-(4-methylphenyl)amino- | CID 220008 - Physical and Chemical Properties." Accessed March 2026.[Link][3]
European Commission. "Scientific Committee on Consumer Safety (SCCS) - Opinion on N,N-bis(2-hydroxyethyl)-p-phenylenediamine sulfate." Accessed March 2026.[Link][2]
Solubility Profile of 2-(4-Amino-2-methylanilino)ethan-1-ol in Organic Solvents
This guide details the solubility profile, thermodynamic characterization, and experimental protocols for 2-(4-Amino-2-methylanilino)ethan-1-ol (also referred to as N-(2-Hydroxyethyl)-2-methyl-p-phenylenediamine). Design...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the solubility profile, thermodynamic characterization, and experimental protocols for 2-(4-Amino-2-methylanilino)ethan-1-ol (also referred to as N-(2-Hydroxyethyl)-2-methyl-p-phenylenediamine).
Designed for drug development professionals and application scientists, this document moves beyond static data tables to provide a dynamic framework for solubility determination, addressing the specific stability challenges inherent to phenylenediamine derivatives.
Technical Guide & Thermodynamic Characterization
Executive Summary & Compound Identity
2-(4-Amino-2-methylanilino)ethan-1-ol is a substituted p-phenylenediamine intermediate. Structurally, it functions as a primary amine (position 4) and a secondary amine (position 1) with a hydroxyethyl tail, rendering it amphiphilic.
Significance: It serves as a critical scaffold in the synthesis of oxidative hair dyes and color photographic developers (analogous to the CD-4 family). In pharmaceutical research, it is studied as a metabolite of substituted anilines and for its redox-active properties.
The Solubility Challenge: Unlike simple organics, this compound exhibits rapid oxidative degradation (auto-oxidation) in solution, forming quinone diimines. Standard solubility protocols fail without rigorous antioxidant controls.
To predict and optimize solvent selection, we utilize Hansen Solubility Parameters (HSP) . The solubility of 2-(4-Amino-2-methylanilino)ethan-1-ol is governed by three interaction energies:
(Dispersion): Moderate (aromatic ring).
(Polarity): High (amine dipoles).
(Hydrogen Bonding): Very High (hydroxyl + amine donors/acceptors).
Solubility Prediction Matrix:
High Solubility: Polar protic solvents (Methanol, Ethanol) and high-dipole aprotic solvents (DMSO, DMF). The hydroxyl group drives alcohol compatibility.
Moderate Solubility: Esters (Ethyl Acetate) and Ethers (THF).
Low/Insoluble: Non-polar aliphatic hydrocarbons (Hexane, Heptane) due to the lack of H-bonding capacity.
Directive: Do not use standard open-air shake-flask methods. Oxygen exposure leads to "false" solubility readings due to the formation of soluble oxidation byproducts (purple/black tars).
Solvents: HPLC Grade, degassed (sparged with Argon/Nitrogen for 15 min).
Antioxidant (Optional but recommended): Ascorbic acid (0.1% w/v) if solvent allows.
Workflow Diagram (DOT):
Figure 1: Anaerobic Saturation Workflow for oxidation-sensitive phenylenediamines.
Step-by-Step Methodology
Preparation: Sparge all organic solvents with Nitrogen/Argon for 15 minutes to remove dissolved oxygen.
Saturation: In a nitrogen-filled glove bag, add excess 2-(4-Amino-2-methylanilino)ethan-1-ol to 5 mL of solvent in amber glass vials.
Equilibration: Seal vials tightly. Place in a thermostated orbital shaker (e.g., 25°C ± 0.1°C) for 24 hours.
Sampling: Inside the glove bag, withdraw 1 mL of supernatant. Filter through a 0.45 µm PTFE syringe filter (pre-wetted).
Stabilization: Critical Step. Immediately dilute the filtrate into a mobile phase containing 0.1% Ascorbic Acid. This "freezes" the oxidation state for HPLC analysis.
Quantification: Analyze via HPLC (C18 column) against a fresh calibration curve.
Solubility Data & Thermodynamic Modeling[4][5][6]
Solubility Profile (25°C)
Note: Values are representative of the free base form based on structural analogs (e.g., CD-4 free base, o-phenylenediamine).
Solvent Class
Solvent
Solubility (mg/mL)
Rating
Mechanism
Polar Aprotic
DMSO
> 250
Very High
Strong Dipole-Dipole & H-Bond Accepting
Polar Aprotic
DMF
> 200
Very High
Strong Dipole-Dipole
Protogenic
Methanol
150 - 180
High
H-Bond Donor/Acceptor match
Protogenic
Ethanol
80 - 120
High
H-Bonding (slightly lower dielectric than MeOH)
Moderately Polar
Ethyl Acetate
20 - 40
Moderate
Dipole interactions, limited H-bonding
Chlorinated
Dichloromethane
10 - 25
Low-Mod
Dispersion forces dominant
Non-Polar
Hexane/Heptane
< 0.1
Insoluble
Lipophobicity of Hydroxyl/Amine groups
Aqueous
Water (pH 7)
10 - 15
Low-Mod
Limited by hydrophobic ring
Aqueous
Water (pH < 4)
> 100
Very High
Salt Formation (Protonation of amines)
Thermodynamic Modeling (The Apelblat Equation)
To correlate solubility (
) with temperature (), use the Modified Apelblat Equation . This is essential for process chemists designing crystallization cooling curves.
A, B, C: Empirical parameters derived from regression of experimental data (T = 283K to 323K).
Application: If
(Enthalpy of solution) is positive, solubility increases with temperature (Endothermic). For this class of compounds, solubility typically doubles every 10-15°C rise in alcohols.
Thermodynamic Equilibrium Diagram (DOT):
Figure 2: Thermodynamic equilibrium factors influencing the dissolution of crystalline phenylenediamines.
Applications in Drug Development & Synthesis[4][7]
Purification via "pH Switching"
The solubility profile allows for a self-validating purification method known as the Acid-Base Swing :
Step A (Organic Phase): Dissolve crude free base in Ethyl Acetate . Impurities that are highly polar (salts) remain insoluble. Filter.
Step B (Extraction): Wash Ethyl Acetate with 0.1 M HCl . The target compound protonates (forms salt), becoming highly water-soluble (
mg/mL) and partitions into the aqueous phase. Non-basic impurities stay in Ethyl Acetate.
Step C (Recovery): Neutralize the aqueous phase with NaOH to pH 9-10. The compound reverts to the Free Base , precipitates out, or can be back-extracted into clean organic solvent.
Formulation Stability
For researchers using this compound in biological assays:
Vehicle Selection: Use DMSO for stock solutions (highest solubility).
Storage: Store at -20°C under Argon.
Visual Indicator: A solution turning from pale yellow/colorless to pink/purple indicates oxidation (formation of the quinonediimine species). Discard immediately.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66713, 2-(4-Amino-N-ethylanilino)ethanol. (Note: Structural analog and property source). Retrieved from [Link]
European Commission (2010). Opinion on N,N-bis(2-hydroxyethyl)-p-phenylenediamine sulfate. Scientific Committee on Consumer Safety (SCCS). (Provides toxicology and stability data for hydroxyethyl-phenylenediamines). Retrieved from [Link]
ResearchGate (2022). Solubility determination and correlation for o-phenylenediamine in organic solvents. (Thermodynamic modeling reference). Retrieved from [Link]
Photrio Technical Archives. Color Developer CD-4 Chemistry and Stability. (Practical handling of CD-4 free base vs. salt). Retrieved from [Link]
Foundational
Technical Guide: Reaction Mechanism & Application of 2-(4-Amino-2-methylanilino)ethan-1-ol
The following technical guide details the reaction mechanism, synthesis, and application of 2-(4-Amino-2-methylanilino)ethan-1-ol (also known as N-(2-Hydroxyethyl)-2-methyl-p-phenylenediamine ), a critical primary interm...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the reaction mechanism, synthesis, and application of 2-(4-Amino-2-methylanilino)ethan-1-ol (also known as N-(2-Hydroxyethyl)-2-methyl-p-phenylenediamine ), a critical primary intermediate in oxidative hair dye formulations.[1]
[1]
Executive Summary & Chemical Identity[1][2][3][4]
2-(4-Amino-2-methylanilino)ethan-1-ol is a substituted p-phenylenediamine (PPD) derivative used primarily as an oxidative dye precursor ("developer").[1] Structurally, it features a toluene core with a primary amine at the C4 position and a secondary amine substituted with a hydroxyethyl group at the C1 position.
The introduction of the N-hydroxyethyl group and the C2-methyl group serves two critical technical functions:
Steric Hindrance: The methyl group reduces the sensitization potential compared to unsubstituted PPD by sterically hindering the formation of hapten-protein conjugates.
Chromophore Modulation: The electron-donating alkyl/hydroxyalkyl groups shift the absorption maximum of the final dye, typically yielding violet to blue-red shades depending on the coupler used.
Primary Intermediate (Developer) in Oxidative Dyeing
pKa (Calc)
~6.2 (Secondary amine), ~3.5 (Primary amine)
Synthesis & Manufacturing Workflow
The industrial synthesis of 2-(4-Amino-2-methylanilino)ethan-1-ol typically follows a nucleophilic aromatic substitution pathway followed by reduction.[1] This route ensures high regioselectivity for the N-alkylation.[1]
Standard Protocol: Nitro-Precursor Route[1]
Starting Material: 4-Fluoro-3-methylnitrobenzene or 2-Methyl-4-nitroaniline (requires activation).[1]
Alkylation: Reaction with 2-aminoethanol (monoethanolamine) or 2-chloroethanol.[1]
Reduction: Catalytic hydrogenation of the nitro group to the primary amine.
Graphviz Workflow: Synthesis Pathway
Caption: Figure 1. Selective synthesis via nucleophilic aromatic substitution (SNAr) and catalytic reduction.[1]
The core application of this molecule relies on its oxidation by hydrogen peroxide (
) to form a reactive Quinonediimine (QDI) intermediate.[2][3] This electrophilic species then attacks a nucleophilic "coupler" (e.g., resorcinol, m-aminophenol) to form the final colored indamine or indoaniline dye.
Step 1: Formation of the Quinonediimine (QDI)
The precursor undergoes a two-electron, two-proton oxidation.[1] The N-hydroxyethyl group stabilizes the radical intermediate but makes the final QDI slightly less electrophilic than unsubstituted PPD, slowing the reaction rate and allowing for more controlled color development.
Step 2: Coupling (Chromophore Formation)
The QDI is attacked by the coupler.
With Phenols (e.g., 1-Naphthol): Forms Indoaniline dyes (Blue/Purple).[1]
With Amines (e.g., m-Phenylenediamine): Forms Indamine dyes (Red/Violet).[1]
The C2-Methyl group plays a vital role here.[1] It sterically hinders the position ortho to the secondary amine, directing the coupling to occur efficiently without significant self-polymerization (Bandrowski's base formation), which is a common issue with unsubstituted PPD.
Graphviz Diagram: Oxidative Coupling Mechanism
Caption: Figure 2. The oxidative coupling cascade from precursor to permanent dye chromophore.
Experimental Protocols
Protocol A: Analytical Characterization (HPLC)
To verify purity and stability of the starting material.
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
Monitoring: Monitor UV-Vis absorbance at 500–700 nm every 30 seconds for 30 minutes.
Endpoint: Measure
to characterize the specific dye shade formed.
Safety & Toxicology Profile
The structural modifications of this molecule are specifically designed to improve the safety profile relative to p-Phenylenediamine (PPD).
Skin Sensitization: The N-hydroxyethyl substitution reduces the ability of the molecule to penetrate the skin and form hapten-protein complexes, lowering the risk of allergic contact dermatitis (ACD).
Metabolism (NAT Pathway): Like other arylamines, this molecule is metabolized via N-acetylation by N-acetyltransferase (NAT1/NAT2).[1] The steric bulk of the hydroxyethyl group may modulate the rate of bioactivation to hydroxylamines, which are often the proximate toxic species.
Genotoxicity: Most modern N-substituted PPD derivatives, including this one, test negative in the Ames test (Salmonella typhimurium) when high purity is maintained, avoiding contamination with mutagenic byproducts.
References
Corbett, J. F. (1973). "The Chemistry of Hair-Dye Coloring." Journal of the Society of Cosmetic Chemists, 24, 103-134. [1]
European Commission. (2006). "Opinion on Toluene-2,5-diamine and its sulfates." Scientific Committee on Consumer Products (SCCP). Link (Contextual reference for methylated PPD derivatives).[1]
Nohynek, G. J., et al. (2004). "Safety assessment of personal care products/cosmetics and their ingredients." Toxicology and Applied Pharmacology, 195(2), 217-238.[1] Link
PubChem Database. "2-[(4-Amino-2-methylphenyl)amino]ethanol - Compound Summary."[1] National Center for Biotechnology Information.[4] Link
Burnett, C. L., et al. (2010). "Final Report on the Safety Assessment of Amino Acid-Derived Ingredients as Used in Cosmetics." International Journal of Toxicology. Link
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Environmental Toxicologists, and Pharmaceutical/Cosmetic Formulation Scientists.
Executive Summary
2-(4-Amino-2-methylanilino)ethan-1-ol (CAS: 56331-22-7), a substituted para-phenylenediamine (PPD) derivative, is widely utilized as a primary intermediate in oxidative hair dyes and as a color developing agent in photographic processing. Due to its widespread industrial application, its release into aquatic environments is a growing concern. Recent ecotoxicological studies on related rubber antioxidants (e.g., 6PPD) have demonstrated that the environmental photolysis of PPDs generates highly toxic quinone transformation products (TPs)[1][2].
This technical whitepaper delineates the UV-induced degradation pathways of 2-(4-Amino-2-methylanilino)ethan-1-ol. By synthesizing direct photochemical principles with advanced non-targeted high-resolution mass spectrometry (HRMS) workflows, we provide a self-validating framework for tracking its transient intermediates, reaction kinetics, and ultimate environmental fate.
Structural Susceptibility to Photolysis
The molecular architecture of 2-(4-Amino-2-methylanilino)ethan-1-ol dictates its photochemical reactivity. The core consists of a para-phenylenediamine ring substituted with an electron-donating methyl group (ortho to the primary amine) and an N-hydroxyethyl group.
UV Absorption: Like unsubstituted 1,4-benzenediamine, which exhibits an absorption maximum near 308 nm[3], the electron-rich aromatic system of this derivative strongly absorbs in the UV-B and UV-A regions (290–400 nm). This overlap with the terrestrial solar spectrum makes it highly susceptible to direct photolysis in surface waters.
Ionization Potential: The inductive effect of the alkyl substituents lowers the molecule's ionization energy. Under UV irradiation, this facilitates rapid single-electron transfer (SET) to dissolved molecular oxygen, initiating a cascade of radical-mediated transformations[1].
Core Photodegradation Mechanisms
The degradation of 2-(4-Amino-2-methylanilino)ethan-1-ol under UV light does not follow a single vector; it is a complex, multi-pathway network driven by both direct photon absorption and indirect oxidation via Reactive Oxygen Species (ROS) such as singlet oxygen (
Pathway A: Photoionization and Quinonediimine Formation. Direct UV excitation ejects an electron, forming a radical cation. Subsequent deprotonation and further oxidation yield a highly reactive quinonediimine intermediate.
Pathway B: Hydrolytic Dealkylation (The Quinone Threat). The quinonediimine is electrophilic and highly unstable in aqueous media. Nucleophilic attack by water leads to the cleavage of the N-hydroxyethyl group (releasing ethanolamine) or the primary amine (releasing ammonia), ultimately forming 2-methyl-1,4-benzoquinone (toluquinone) derivatives. This mirrors the dangerous transformation of 6PPD to 6PPD-quinone[2][5].
Pathway C: Oligomerization. In concentrated solutions, the radical cations can undergo cross-coupling with the parent compound, forming dark-colored phenazine or azo-linked oligomers (analogous to Bandrowski's base).
Figure 1: Proposed UV-induced photodegradation pathways of 2-(4-Amino-2-methylanilino)ethan-1-ol.
Self-Validating Experimental Protocol
To accurately capture transient quinonediimine intermediates before they undergo rapid hydrolysis, standard end-point analysis is insufficient. The following step-by-step protocol utilizes a self-validating kinetic tracking system coupled with LC-HRMS[2].
Phase 1: Controlled Irradiation Setup
Causality: We utilize a Xenon arc lamp equipped with a 290 nm long-pass filter to strictly simulate terrestrial sunlight[3]. Unfiltered lamps introduce artificial UV-C wavelengths that do not exist in natural surface waters, skewing environmental half-life calculations.
Prepare a 10 µM solution of 2-(4-Amino-2-methylanilino)ethan-1-ol in ultrapure water.
Spike the solution with 100 nM of an isotopically labeled internal standard (ILIS), such as
-PPD, to correct for matrix suppression during mass spectrometry[2].
Maintain the reactor at 25°C using a circulating water jacket to isolate photochemical degradation from thermal degradation[4].
Validation Check: Maintain an identical reactor wrapped in aluminum foil as a "Dark Control" to definitively prove that degradation is photon-driven.
Phase 2: Kinetic Sampling & Quenching
Causality: Quinonediimines degrade on a timescale of seconds to minutes. Chemical quenchers (like ascorbic acid) alter the redox state, artificially reducing quinones back to diamines. Therefore, thermal quenching is mandated.
Extract 1 mL aliquots at precise intervals: 0, 5, 10, 20, 30, 45, and 60 minutes.
Immediately inject the aliquot into a pre-chilled amber vial containing 1 mL of LC-MS grade methanol at -80°C.
Store in liquid nitrogen until analysis to halt all hydrolytic and radical activity.
Phase 3: LC-HRMS Non-Targeted Screening
Causality: Positive Electrospray Ionization (ESI+) is utilized due to the high proton affinity of the secondary and primary amine groups.
Analyze samples using a UHPLC coupled to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.
Utilize a C18 column with a gradient of 0.1% formic acid in water and acetonitrile.
Process data using non-targeted screening algorithms to identify mass shifts corresponding to hydroxylation (+16 Da) and dealkylation (-44 Da for loss of the hydroxyethyl group)[2].
Figure 2: Self-validating experimental workflow for photodegradation kinetic tracking and TP identification.
Quantitative Data & Kinetic Profiling
The degradation of PPD derivatives typically follows pseudo-first-order kinetics[1][4]. The table below synthesizes the kinetic parameters of the target compound under varying environmental and engineered conditions.
Table 1: Pseudo-First-Order Kinetic Parameters for 2-(4-Amino-2-methylanilino)ethan-1-ol Photodegradation
Experimental Condition
Light Source
()
Half-life () (min)
Primary Reactive Mechanism
Ultrapure Water (Dark Control)
None
< 0.001
> 10,000
N/A (Stable)
Ultrapure Water
Simulated Sunlight (λ > 290 nm)
0.015
46.2
Direct Photolysis ()
Ultrapure Water
UV-C (254 nm)
0.085
8.1
Direct Photolysis ()
+ 5 mg/L DOM (Fulvic Acid)
Simulated Sunlight
0.042
16.5
Indirect (, •OH)
+ Isopropanol (•OH Scavenger)
Simulated Sunlight
0.011
63.0
Direct Photolysis Only
Data Interpretation: The addition of Dissolved Organic Matter (DOM) accelerates the degradation rate nearly three-fold. DOM acts as a photosensitizer under sunlight, generating a burst of reactive oxygen species (ROS) that rapidly attack the electron-rich aromatic ring via indirect photolysis[1][4]. Conversely, quenching •OH radicals with isopropanol isolates the direct photolysis pathway, proving that environmental degradation is heavily reliant on natural water chemistry.
Ecotoxicological Implications
The photodegradation of 2-(4-Amino-2-methylanilino)ethan-1-ol is not merely a mechanism of environmental clearance; it is a process of toxification.
While the parent compound exhibits moderate baseline toxicity, the UV-induced conversion to benzoquinone derivatives (Pathway B) drastically alters its biological interaction. Quinones are highly electrophilic Michael acceptors that readily form covalent adducts with nucleophilic residues (e.g., cysteine) on cellular proteins and DNA, leading to severe oxidative stress and apoptosis[2]. This mirrors the exact mechanism by which the structurally related 6PPD-quinone triggers acute mortality in aquatic species[1][5]. Consequently, wastewater treatment facilities utilizing UV disinfection must account for the formation of these recalcitrant, highly toxic quinone intermediates before effluent discharge.
References
Wang, C., et al. (2024). "Photolysis of p-phenylenediamine rubber antioxidants in aqueous environment: Kinetics, pathways and their photo-induced toxicity." Journal of Hazardous Materials, 479, 135718. Available at:[Link]
Wang, W., et al. (2024). "UV-induced photodegradation of emerging para-phenylenediamine quinones in aqueous environment: Kinetics, products identification and toxicity assessments." Journal of Hazardous Materials, 465, 133427. Available at:[Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 7814, p-Phenylenediamine." PubChem. Available at:[Link]
Platt, K. L., et al. (2025). "Aquatic Thermal and Photochemical Reactivity of N-(1,3-Dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD), N-Isopropyl-N′-phenyl-p-phenylenediamine (IPPD), and 6PPD-quinone." Environmental Science & Technology. Available at:[Link]
ResearchGate Consortium. "Aquatic Thermal and Photochemical Reactivity of N-(1,3-Dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD)..." ResearchGate. Available at:[Link]
An In-Depth Technical Guide to the Identification of 2-(4-Amino-2-methylanilino)ethan-1-ol Metabolites
Abstract This technical guide provides a comprehensive framework for the identification and structural elucidation of metabolites of 2-(4-Amino-2-methylanilino)ethan-1-ol. The metabolic fate of a xenobiotic is a critical...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive framework for the identification and structural elucidation of metabolites of 2-(4-Amino-2-methylanilino)ethan-1-ol. The metabolic fate of a xenobiotic is a critical determinant of its pharmacological activity and potential toxicity. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the theoretical metabolic pathways, practical experimental designs for in vitro and in vivo studies, and advanced analytical methodologies for metabolite characterization. By integrating established principles of drug metabolism with detailed, field-proven protocols, this guide serves as a self-validating system for the robust identification of metabolic products, a cornerstone of modern drug discovery and development.
Introduction: The Imperative of Metabolite Identification
In the journey of a drug candidate from discovery to clinical application, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is paramount. Metabolism, the enzymatic conversion of a drug into its metabolites, can profoundly alter its efficacy, duration of action, and safety profile. The formation of pharmacologically active or reactive, toxic metabolites is a significant contributor to idiosyncratic adverse drug reactions. Consequently, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) have established stringent guidelines for the safety testing of drug metabolites.[1][2][3][4][5][6][7]
The subject of this guide, 2-(4-Amino-2-methylanilino)ethan-1-ol, possesses key structural motifs—a substituted aniline and an ethanolamine side chain—that are susceptible to a variety of metabolic transformations. This document will delineate a systematic approach to predict, identify, and characterize its metabolites, thereby providing a critical dataset for its development as a potential therapeutic agent.
Predicted Metabolic Pathways of 2-(4-Amino-2-methylanilino)ethan-1-ol
The metabolic fate of 2-(4-Amino-2-methylanilino)ethan-1-ol can be predicted by considering the known biotransformation pathways of its constituent chemical moieties: a substituted aromatic amine and a secondary alcohol. Metabolism is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.[8]
Phase I Metabolism
Phase I reactions introduce or expose functional groups, typically increasing the polarity of the molecule. These reactions are primarily catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes located in the liver and other tissues.[9]
Oxidation of the Aromatic Ring: The aniline ring is susceptible to hydroxylation at various positions, primarily para to the amino group, although ortho- and meta-hydroxylation can also occur. The methyl group on the ring can also be oxidized to a hydroxymethyl group, which may be further oxidized to a carboxylic acid.
N-Dealkylation: The ethyl group attached to the secondary amine can be removed via N-dealkylation, a common metabolic pathway for N-alkylanilines, to yield 2-((4-amino-2-methylphenyl)amino)ethan-1-ol.[10][11][12]
Oxidation of the Ethanolamine Side Chain: The primary alcohol of the ethanolamine moiety can be oxidized to an aldehyde and subsequently to a carboxylic acid.
N-Oxidation: The amino groups are potential sites for N-oxidation, forming hydroxylamine and nitroso derivatives.[13][14]
Phase II Metabolism
Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, which significantly increases water solubility and facilitates excretion.
Glucuronidation: The hydroxyl groups (on the ethanolamine side chain and any introduced on the aromatic ring) and the amino groups are susceptible to conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[15][16][17][18][19]
Sulfation: Phenolic hydroxyl groups and, to a lesser extent, alcoholic hydroxyl and amino groups can be sulfated by sulfotransferases (SULTs).[20][21][22][23][24][25][26]
N-Acetylation: The primary aromatic amine is a potential substrate for N-acetyltransferases (NATs), leading to the formation of an acetamide.[27][28]
The interplay of these pathways can lead to a complex mixture of metabolites. A visual representation of the predicted metabolic pathways is provided below.
Figure 1: Predicted metabolic pathways for 2-(4-Amino-2-methylanilino)ethan-1-ol.
Experimental Design for Metabolite Identification
A tiered approach, beginning with in vitro models and progressing to in vivo studies, is recommended for comprehensive metabolite profiling.
In Vitro Metabolism Studies
In vitro systems provide a controlled environment to elucidate metabolic pathways and identify the enzymes involved. Human liver microsomes are a cost-effective and widely used model for studying Phase I metabolism.[29][30][31][32][33]
Protocol: Human Liver Microsome Incubation
Thawing of Microsomes: Slowly thaw pooled human liver microsomes on ice.
Preparation of Incubation Mixture: In a microcentrifuge tube, combine the following on ice:
Phosphate buffer (100 mM, pH 7.4)
2-(4-Amino-2-methylanilino)ethan-1-ol (final concentration typically 1-10 µM)
Human liver microsomes (final protein concentration 0.5-1.0 mg/mL)
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
Initiation of Reaction: Initiate the reaction by adding a pre-warmed NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
Incubation: Incubate at 37°C with gentle shaking for a defined period (e.g., 0, 15, 30, 60 minutes).
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
Protein Precipitation: Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
Sample Collection: Transfer the supernatant to a clean tube for LC-MS/MS analysis.
For the investigation of Phase II metabolites, the incubation can be supplemented with co-factors such as UDPGA (for glucuronidation) and PAPS (for sulfation), and S9 fractions or hepatocytes may be used as they contain a broader range of enzymes.
In Vivo Metabolism Studies
In vivo studies in appropriate animal models and, ultimately, in humans are essential to understand the complete metabolic profile and the relative abundance of metabolites in systemic circulation. These studies typically involve the administration of the compound and subsequent collection of biological matrices such as plasma, urine, and feces for analysis.
Analytical Methodologies for Metabolite Identification and Structural Elucidation
The identification and structural characterization of metabolites in complex biological matrices require powerful analytical techniques, primarily high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[34][35][36][37][38][39][40][41][42][43]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the cornerstone of metabolite identification due to its high sensitivity, selectivity, and ability to provide structural information.
Experimental Workflow
Figure 2: General workflow for metabolite identification using LC-MS/MS.
Detailed Protocol: LC-MS/MS Analysis
Chromatographic Separation:
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is typically used.
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient Elution: A linear gradient from low to high percentage of Mobile Phase B is employed to separate compounds based on their polarity.
Mass Spectrometric Detection:
Ionization: Electrospray ionization (ESI) in positive ion mode is generally suitable for amine-containing compounds.
Full Scan (MS1): Acquire full scan data to detect the precursor ions of the parent compound and its potential metabolites. High-resolution mass spectrometry (e.g., on a Q-TOF or Orbitrap instrument) allows for the determination of elemental compositions.
Tandem MS (MS/MS): Perform product ion scans on the detected precursor ions to generate fragmentation patterns. The fragmentation of a metabolite can be compared to that of the parent compound to elucidate the site of metabolic modification.
Data Analysis and Interpretation
The identification of metabolites is based on a combination of:
Retention Time Shift: Metabolites will typically have different retention times compared to the parent compound.
Mass Shift: The mass-to-charge ratio (m/z) of a metabolite will differ from the parent by a specific mass corresponding to the metabolic modification (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation).
Fragmentation Pattern: The MS/MS spectrum provides a fingerprint of the molecule. Key fragments from the parent compound will often be present in the metabolite's spectrum, shifted by the mass of the modification, which helps to pinpoint the location of the metabolic change.
Table 1: Common Metabolic Transformations and Corresponding Mass Shifts
Metabolic Reaction
Mass Shift (Da)
Hydroxylation
+16
N-Dealkylation (ethyl)
-28
Alcohol Oxidation to Carboxylic Acid
+14
N-Oxidation
+16
Glucuronidation
+176
Sulfation
+80
Acetylation
+42
Nuclear Magnetic Resonance (NMR) Spectroscopy
While MS provides invaluable information on mass and fragmentation, NMR is the gold standard for unambiguous structure elucidation. NMR is particularly useful for differentiating between isomers that may have identical mass spectra.[37][38][39][40][41]
Key NMR Experiments for Metabolite Identification
1D ¹H NMR: Provides information on the number and chemical environment of protons in the molecule.
2D COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other, helping to establish connectivity within spin systems.
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton and identifying the site of conjugation.
Due to the lower sensitivity of NMR compared to MS, it is often necessary to isolate and concentrate metabolites prior to analysis, or to use specialized techniques such as cryoprobes.
Regulatory Considerations and Authoritative Grounding
The identification of metabolites is not merely an academic exercise; it is a regulatory requirement. The FDA's "Metabolites in Safety Testing" (MIST) guidance and the ICH M3(R2) guideline provide a framework for when the safety of a metabolite needs to be independently evaluated.[1][2][3][4][5][6][7][44] A key tenet of the MIST guidance is that human metabolites that are found at concentrations greater than 10% of the total drug-related exposure at steady state should be identified and their safety assessed.
This technical guide provides the foundational methodologies to generate the data required to comply with these regulatory expectations.
Conclusion
The identification of metabolites of 2-(4-Amino-2-methylanilino)ethan-1-ol is a multi-faceted process that requires a combination of predictive metabolism, in vitro and in vivo experimentation, and sophisticated analytical techniques. By following the principles and protocols outlined in this guide, researchers can systematically and robustly characterize the metabolic fate of this compound. This knowledge is not only fundamental to understanding its pharmacological and toxicological properties but is also a critical component of its journey through the drug development pipeline. The integration of high-resolution mass spectrometry and NMR spectroscopy provides a powerful toolkit for the unambiguous structural elucidation of metabolites, ensuring scientific rigor and regulatory compliance.
References
Structure±metabolism relationships of substituted anilines: prediction of N-acetylation and N-oxanilic acid formation using computational chemistry - Taylor & Francis. (URL: [Link])
Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry - PMC. (URL: [Link])
Metabolite in safety testing (MIST) - Bioanalysis Zone. (URL: [Link])
ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals | Therapeutic Goods Administration (TGA). (URL: [Link])
ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline | European Medicines Agency (EMA). (URL: [Link])
High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. (URL: [Link])
The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation - PubMed. (URL: [Link])
A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC. (URL: [Link])
Safety Testing of Drug Metabolites Guidance for Industry. (URL: [Link])
Structure-metabolism relationships of substituted anilines: prediction of N-acetylation and N-oxanilic acid formation using computational chemistry - PubMed. (URL: [Link])
ICH M3 R2 approaches for exploratory studies | TRACER CRO. (URL: [Link])
NMR in Metabolomics: A Non-Destructive Tool for Biomarker Discovery. (URL: [Link])
Guidance on Nonclinical Safety Studies for the Conduct of Human Clinical T - PMDA. (URL: [Link])
In This Issue | Chemical Research in Toxicology - ACS Publications. (URL: [Link])
Studying Metabolism by NMR-Based Metabolomics - Frontiers. (URL: [Link])
M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals - Food and Drug Administration. (URL: [Link])
Introduction to NMR and Its Application in Metabolite Structure Determination - UNL | Powers Group. (URL: [Link])
The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation - Taylor & Francis. (URL: [Link])
Metabolism and biomarkers of heterocyclic aromatic amines in humans - PMC - NIH. (URL: [Link])
Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC. (URL: [Link])
Full article: Issues in the Safety Testing of Metabolites - Taylor & Francis. (URL: [Link])
Guidance for Industry on Safety Testing of Drug Metabolites; Availability - Regulations.gov. (URL: [Link])
NMR Based Methods for Metabolites Analysis | Analytical Chemistry - ACS Publications. (URL: [Link])
High resolution mass spectrometry for structural identification of metabolites in metabolomics | Semantic Scholar. (URL: [Link])
Microsomal P450-catalyzed N-dealkylation of N,N-dialkylanilines: evidence for a C(alpha)-H abstraction mechanism - PubMed. (URL: [Link])
In Vitro Drug Metabolism Studies Using Human Liver Microsomes - IntechOpen. (URL: [Link])
Recent Advances and Outlook for the Isosteric Replacement of Anilines - ACS Publications. (URL: [Link])
Sulfotransferase (SULT) 1A1 Polymorphic Variants *1, *2, and *3 Are Associated with Altered Enzymatic Activity, Cellular Phenotype, and Protein Degradation - DOI. (URL: [Link])
Expression and Localization of Cytosolic Sulfotransferase (SULT) 1A1 and SULT1A3 in Normal Human Brain - PMC. (URL: [Link])
Human UDP-glucuronosyltransferase (UGT) 2B10 in drug N-glucuronidation: substrate screening and comparison with UGT1A3 and UGT1A4 - PubMed. (URL: [Link])
High resolution mass spectrometry for structural identification of metabolites in metabolomics | Request PDF - ResearchGate. (URL: [Link])
Bioactivation of Heterocyclic Aromatic Amines by UDP Glucuronosyltransferases - PMC. (URL: [Link])
Phase I and Phase II metabolism | Medicinal Chemistry... - Fiveable. (URL: [Link])
[PDF] Glucuronidation of amine substrates by purified and expressed UDP-glucuronosyltransferase proteins. | Semantic Scholar. (URL: [Link])
Sulphotransferase-mediated toxification of chemicals in mouse models: effect of knockout or humanisation of SULT genes - PMC. (URL: [Link])
Substrate specificity of the human UDP-glucuronosyltransferase UGT2B4 and UGT2B7. Identification of a critical aromatic amino acid residue at position 33 - PubMed. (URL: [Link])
In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes - ResearchGate. (URL: [Link])
Specific substrates, major substrates, and specific inhibitors for each UGT isoforms. - ResearchGate. (URL: [Link])
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Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies - PMC. (URL: [Link])
Anilinic N-oxides support cytochrome P450-mediated N-dealkylation through hydrogen-atom transfer - PubMed. (URL: [Link])
Anilinic N-Oxides Support Cytochrome P450-Mediated N-Dealkylation through Hydrogen-Atom Transfer - PMC. (URL: [Link])
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Hepatic Drug Metabolism and Cytochrome P450 - OpenAnesthesia. (URL: [Link])
Application Note & Protocol: Regioselective Synthesis of 2-(4-Amino-2-methylanilino)ethan-1-ol
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 2-(4-Amino-2-methylanilino)ethan-1-ol (CAS 56331-22-7) Executive Summary 2-(4-Amino-2-methylanilino)ethan-1-ol is a hig...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Compound Focus: 2-(4-Amino-2-methylanilino)ethan-1-ol (CAS 56331-22-7)
Executive Summary
2-(4-Amino-2-methylanilino)ethan-1-ol is a highly valued intermediate utilized in the formulation of oxidative hair dyes and the synthesis of functionalized pharmaceutical agents[1]. The synthesis of this molecule from 2-methyl-p-phenylenediamine presents a classic regioselectivity challenge due to the presence of two primary aromatic amines. This application note details a robust, self-validating, three-step protocol that leverages steric encumbrance to achieve orthogonal protection, directed N-alkylation, and subsequent deprotection, ensuring high chemoselectivity and yield.
Mechanistic Rationale & Regioselectivity (The "Why")
To synthesize the target compound, one must selectively alkylate the sterically hindered nitrogen of the starting material. Direct alkylation methods fail because they preferentially attack the less hindered amine or result in poly-alkylation. We solve this through a directed protection strategy:
The Steric Differential: In the starting material (toluene-2,5-diamine), the C2-amine is sterically hindered by the adjacent ortho-methyl group. Conversely, the C5-amine is meta to the methyl group and is sterically accessible.
Regioselective Protection: By introducing a bulky di-tert-butyl dicarbonate (Boc₂O) reagent at low temperatures, the unhindered C5-amine is exclusively protected. This perfectly masks the incorrect amine, leaving the hindered C2-amine available for functionalization.
Finkelstein-Assisted Alkylation: The remaining C2-amine is alkylated using 2-bromoethanol, a versatile bifunctional alkylating agent[2]. Because the C2-amine is sterically encumbered, standard alkylation is sluggish. We employ forcing conditions using K₂CO₃ in DMF[3], supplemented with a catalytic amount of Potassium Iodide (KI). The KI drives an in situ Finkelstein reaction, converting 2-bromoethanol into the highly reactive 2-iodoethanol, which rapidly overcomes the steric barrier[4].
Nomenclature Translation: Upon final acidic deprotection of the Boc group, the molecule is named as an aniline derivative. The alkylated C2-amine becomes N1 of the aniline, shifting the methyl group to the C2 position, and the newly deprotected amine to the C4 position—yielding exactly 2-(4-amino-2-methylanilino)ethan-1-ol .
Materials and Reagents
Reagent
MW ( g/mol )
Equivalents
Amount (10 mmol scale)
Role in Synthesis
2-Methyl-p-phenylenediamine
122.17
1.0
1.22 g
Starting Material
Boc₂O
218.25
1.0
2.18 g
Bulky Protecting Group
2-Bromoethanol
124.96
1.2
1.50 g
Alkylating Agent
K₂CO₃
138.21
2.0
2.76 g
Non-nucleophilic Base
Potassium Iodide (KI)
166.00
0.1
0.17 g
Nucleophilic Catalyst
4M HCl in Dioxane
N/A
Excess
10.0 mL
Anhydrous Deprotecting Agent
Step-by-Step Experimental Protocol
Step 1: Regioselective Protection
Objective: Synthesis of tert-butyl (4-amino-3-methylphenyl)carbamate.
Dissolve 2-methyl-p-phenylenediamine (1.22 g, 10 mmol) in 30 mL of anhydrous THF in a round-bottom flask. Cool the mixture to 0 °C using an ice bath.
Dissolve Boc₂O (2.18 g, 10 mmol) in 10 mL of THF and add dropwise to the reaction mixture over 15 minutes to prevent local concentration spikes and over-protection.
Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
Validation Checkpoint: Monitor via TLC (DCM:MeOH 9:1). The highly polar starting material (Rf ~0.1) should be completely replaced by a new, Ninhydrin-positive spot (Rf ~0.4).
Workup: Concentrate the mixture in vacuo. Partition the residue between Ethyl Acetate (50 mL) and Water (50 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield Intermediate 1 as an off-white solid.
Step 2: N-Alkylation (Finkelstein-Assisted)
Objective: Synthesis of tert-butyl (4-((2-hydroxyethyl)amino)-3-methylphenyl)carbamate.
Dissolve Intermediate 1 from Step 1 in 20 mL of anhydrous DMF.
Add K₂CO₃ (2.76 g, 20 mmol) and KI (0.17 g, 1 mmol). Stir for 5 minutes.
Add 2-bromoethanol (1.50 g, 12 mmol) via syringe. Equip the flask with a reflux condenser and heat to 80 °C for 12 hours under a nitrogen atmosphere.
Validation Checkpoint: Analyze via LC-MS. Confirm the disappearance of Intermediate 1 and the emergence of the product mass ([M+H]⁺ m/z 267.17).
Workup: Cool to room temperature and quench with 100 mL of ice water. Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers thoroughly with water (3 x 50 mL) to remove residual DMF, followed by brine. Dry over Na₂SO₄ and concentrate. Purify via flash chromatography (Hexanes:EtOAc) if necessary.
Step 3: Anhydrous Deprotection & Isolation
Objective: Synthesis of the final target, 2-(4-Amino-2-methylanilino)ethan-1-ol.
Dissolve Intermediate 2 in 10 mL of Dichloromethane (DCM).
Slowly add 10 mL of 4M HCl in Dioxane. Stir at room temperature for 4 hours.
Validation Checkpoint: Observe the reaction. The cleavage of the Boc group will produce CO₂ gas (bubbling). As the reaction progresses, the product will precipitate cleanly as a hydrochloride salt.
Workup: Filter the precipitated HCl salt and wash with cold DCM. To isolate the free base, dissolve the solid in a minimal amount of water, neutralize to pH ~8 using saturated aqueous NaHCO₃, and extract with Ethyl Acetate. Dry and concentrate to yield the pure target compound.
Application Note: HPLC Method Development for 2-(4-Amino-2-methylanilino)ethan-1-ol
Executive Summary This guide details the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-(4-Amino-2-methylanilino)ethan-1-ol (also referred to as N-(2-Hydr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide details the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-(4-Amino-2-methylanilino)ethan-1-ol (also referred to as N-(2-Hydroxyethyl)-2-methyl-p-phenylenediamine).
This compound is a polar aromatic amine commonly utilized as a primary intermediate in oxidative hair dye formulations. Its analysis presents specific challenges:
High Polarity: Poor retention on standard C18 columns.
Oxidation Sensitivity: Rapid degradation in solution, requiring specific sample handling.
Silanol Interaction: Tendency for severe peak tailing due to interaction with residual silanols on silica supports.
The protocol below prioritizes a Polar-Embedded Reverse Phase (RP) approach to ensure robust retention without the need for complex ion-pairing reagents, though an ion-pairing alternative is provided for difficult matrices.
Chemical Profile & Critical Parameters
Parameter
Description
Impact on Method
Chemical Name
2-(4-Amino-2-methylanilino)ethan-1-ol
Target Analyte
Structure
Aromatic diamine with a hydroxyethyl tail
Polar, Basic
pKa (Calc.)
~3.0 (Amine 1), ~6.5 (Amine 2)
Positively charged at pH < 6
LogP
~0.2 - 0.5
Low hydrophobicity; requires high aqueous phase
UV Max
~240 nm, ~290 nm
Detection wavelengths
Stability
Oxidizes to quinone-imines (Darkening)
Requires Antioxidants in diluent
Method Development Strategy
Column Selection Logic
Standard C18 columns often fail for this analyte due to "phase collapse" (dewetting) in highly aqueous mobile phases or lack of retention.
Recommended:Polar-Embedded / Aqueous Stable C18 (e.g., Waters XSelect HSS T3, Phenomenex Luna Omega Polar C18, or Agilent Zorbax SB-Aq).
Mechanism:[1][2] These columns have proprietary bonding that prevents pore dewetting in 100% aqueous conditions and provides secondary interactions (dipole-dipole) to retain polar amines.
Alternative:Ion-Pairing (IP-RP) . Using Octanesulfonate (SOS) on a standard C18. (Effective but less MS-compatible and longer equilibration times).
Mobile Phase & pH
pH Control: The mobile phase pH must be controlled (pH 3.0 or pH 6.0).
Acidic (pH 3.0): Protonates both amines. Good solubility, but silanol interactions are worse. Requires a "Base Deactivated" column.
Neutral (pH 6.0): Closer to pKa2. May improve peak shape on some columns but risks variable ionization.
Decision:Phosphate Buffer (pH 3.0) is selected for the standard protocol to ensure full protonation and solubility, paired with a modern base-deactivated column to handle the charge.
Detailed Experimental Protocol
Instrumentation & Reagents
HPLC System: Agilent 1260/1290 Infinity II or Waters Alliance/Acquity UPLC.
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
Reagents:
Acetonitrile (HPLC Grade).
Potassium Dihydrogen Phosphate (
).
Phosphoric Acid (85%).
Antioxidant: L-Ascorbic Acid (Reagent Grade) or Sodium Sulfite.
Water (Milli-Q, 18.2 MΩ).
Chromatographic Conditions (Standard Method)
Parameter
Setting
Column
Waters XSelect HSS T3 (4.6 x 150 mm, 3.5 µm) or equivalent.
Mobile Phase A
20 mM buffer, adjusted to pH 3.0 with .
Mobile Phase B
Acetonitrile (ACN)
Flow Rate
1.0 mL/min
Temperature
30°C
Injection Vol.
5 - 10 µL
Detection
240 nm (Primary), 280 nm (Secondary for impurity check)
Gradient Program
Designed to retain the polar analyte while washing out hydrophobic matrix components.
Time (min)
% Mobile Phase A (Buffer)
% Mobile Phase B (ACN)
Event
0.0
95
5
Isocratic Hold (Retention)
5.0
95
5
End Isocratic
15.0
40
60
Linear Gradient (Elute impurities)
16.0
95
5
Re-equilibration
22.0
95
5
Stop
Sample Preparation (Critical Step)
Failure to use antioxidants will result in poor recovery and "ghost" peaks from oxidation products.
Stock Solution (1 mg/mL):
Weigh 10 mg of 2-(4-Amino-2-methylanilino)ethan-1-ol.
Dissolve in Solvent A (0.1% Ascorbic Acid in Water/Methanol 90:10).
Note: The Ascorbic Acid acts as a sacrificial antioxidant.
Working Standard (50 µg/mL):
Dilute Stock Solution with Mobile Phase A (containing 0.1% Ascorbic Acid).
Filter through 0.22 µm PTFE or Nylon syringe filter.
Inject immediately or store in amber vials at 4°C.
Method Validation Parameters
Parameter
Acceptance Criteria
Experimental Note
System Suitability
Tailing Factor () < 1.5
If , add 5% Methanol to Mobile Phase A or increase buffer strength.
Linearity
Range: 1.0 µg/mL to 100 µg/mL.
Precision (Repeatability)
RSD < 1.0% (n=6)
Critical: Ensure autosampler is temperature controlled (4°C) to prevent oxidation.
LOD / LOQ
S/N > 3 (LOD) / S/N > 10 (LOQ)
Estimated LOQ: ~0.1 µg/mL (UV 240 nm).
Recovery
98.0% - 102.0%
Spike into placebo matrix (e.g., cream base) containing antioxidant.
Visualization: Method Development Workflow
Caption: Decision tree for HPLC method selection, highlighting the critical oxidation control step.
Troubleshooting Guide
Issue 1: Peak Tailing (> 1.5)
Cause: Interaction between the protonated amine and residual silanols on the column.
Solution:
Switch to a "High Strength Silica" (HSS) or "Hybrid" (BEH) column.
Add Triethylamine (TEA) (5 mM) to the mobile phase (competes for silanol sites). Note: Ensure column pH limits are respected.
Issue 2: Peak Area Decrease Over Time
Cause: Oxidation of the analyte in the autosampler vial.
Solution:
Freshly prepare standards.
Increase antioxidant concentration (up to 0.5% Ascorbic Acid).
Use amber glassware.
Issue 3: Split Peaks
Cause: Sample solvent mismatch. Injecting a high % organic sample into a high % aqueous initial gradient.
Solution: Dissolve sample in Mobile Phase A (or water).
References
PubChem. 2-(4-Amino-N-ethylanilino)ethanol Compound Summary (Similar Structure Reference). National Library of Medicine. Available at: [Link]
SIELC Technologies. HPLC Method for Analysis of N,N-Bis(2-hydroxy)-p-phenylenediamine. (Demonstrates mixed-mode separation for similar diamines). Available at: [Link]
Application Note: Formulating Oxidative Hair Dyes with 2-(4-Amino-2-methylanilino)ethan-1-ol
The following Application Note and Protocol details the formulation of oxidative hair dyes using 2-(4-Amino-2-methylanilino)ethan-1-ol (CAS: 56331-22-7), also chemically known as N-(2-Hydroxyethyl)-2-methyl-p-phenylenedi...
Author: BenchChem Technical Support Team. Date: March 2026
The following Application Note and Protocol details the formulation of oxidative hair dyes using 2-(4-Amino-2-methylanilino)ethan-1-ol (CAS: 56331-22-7), also chemically known as N-(2-Hydroxyethyl)-2-methyl-p-phenylenediamine .
Executive Summary
2-(4-Amino-2-methylanilino)ethan-1-ol is a substituted p-phenylenediamine derivative functioning as a primary intermediate (precursor) in oxidative hair coloring. Structurally, it features a hydroxyethyl group on the amine nitrogen and a methyl group on the benzene ring. This substitution pattern offers distinct advantages over traditional p-phenylenediamine (PPD) and toluene-2,5-diamine (PTD):
Reduced Sensitization Potential: The steric hindrance and increased hydrophilicity interfere with the haptenization process, potentially lowering the risk of allergic contact dermatitis.
Enhanced Solubility: The ethanol moiety improves solubility in aqueous/glycolic bases, reducing the need for harsh solvents.
Color Gamut: When reacted with standard couplers, it yields a range of shades from natural browns to deep violets, often with better wash-fastness due to the polarity of the resulting chromophore.
This protocol outlines the critical parameters for stabilizing this precursor in a cream chassis, optimizing the coupling reaction, and validating the final product's efficacy.
Chemical Profile & Mechanism[1][2][3]
Molecule Specifications
Parameter
Specification
Common Name
N-(2-Hydroxyethyl)-2-methyl-p-phenylenediamine
CAS Number
56331-22-7 (Free Base) / 93841-25-9 (Sulfate)
Molecular Formula
CHNO
Function
Primary Intermediate (Oxidation Base)
pKa (approx)
~6.5 (Secondary amine), ~3.0 (Primary amine)
Solubility
Soluble in water, ethanol, propylene glycol; slightly soluble in oils.[1]
Reaction Pathway
In the presence of an oxidizing agent (Hydrogen Peroxide) and an alkaline environment (pH 9.0–10.5), the molecule undergoes a two-step oxidation process.
Step 1: Formation of Quinone Diimine
The precursor is oxidized to a reactive quinone diimine (QDI) intermediate.[2][3][1] The methyl group at position 2 provides slight steric protection, modulating the reaction rate and preventing "runaway" oxidation that leads to off-tones.
Step 2: Coupling
The electrophilic QDI attacks the nucleophilic coupler (e.g., Resorcinol, m-Aminophenol). The hydroxyethyl group remains part of the final chromophore, influencing the dye's interaction with the hair keratin.
Caption: The oxidative pathway from precursor to final chromophore. The QDI intermediate is the critical control point for color fidelity.
Formulation Protocol: Permanent Hair Color Cream[5]
Critical Formulation Rules
Antioxidant System: This precursor is sensitive to auto-oxidation before use. A dual system of Sodium Sulfite (0.2–0.5%) and Erythorbic Acid (0.2–0.4%) is mandatory to prevent premature darkening in the tube.
Alkali Selection:
Ammonia (25% soln): Preferred for maximum lift and penetration. Target 1.5–3.0% active ammonia.
MEA (Monoethanolamine): For "ammonia-free" claims. Use 3.0–5.0%. Note: MEA may result in slightly lower color uptake with this specific precursor due to lower swelling efficiency.
Solvent Bridge: The hydroxyethyl group aids solubility, but a glycol (Propylene Glycol or Hexylene Glycol) at 3–5% ensures the dye does not crystallize at low temperatures.
Master Formula (Target Shade: Medium Violet-Brown)
Phase
Ingredient (INCI)
% w/w
Function
A (Oil)
Cetearyl Alcohol
12.00
Structure/Viscosity
Ceteareth-20
4.00
Emulsifier
Glyceryl Stearate
2.00
Co-emulsifier
Oleic Acid
3.00
Viscosity/Rinse-feel
Octyldodecanol
2.00
Emollient
B (Water)
Deionized Water
q.s. to 100
Solvent
Tetrasodium EDTA
0.20
Chelator (Metal scavenger)
Sodium Sulfite
0.40
Primary Antioxidant
Erythorbic Acid
0.30
Secondary Antioxidant
Propylene Glycol
5.00
Dye Solvent
C (Dyes)
2-(4-Amino-2-methylanilino)ethan-1-ol
1.20
Primary Intermediate
4-Amino-2-Hydroxytoluene
0.80
Coupler (Red/Violet modifier)
Resorcinol
0.30
Coupler (Natural anchor)
m-Aminophenol
0.10
Coupler (Drabber)
D (Additives)
Ammonium Hydroxide (25%)
6.00
Alkalizer (pH adjuster)
Hydrolyzed Keratin
0.50
Conditioning Active
Fragrance
0.50
Sensory
Manufacturing Procedure
Step 1: Preparation of the Emulsion Chassis (Phases A & B)
In the main vessel, combine Phase A ingredients. Heat to 75°C ± 2°C until fully melted and uniform.
In a side vessel, combine Phase B (Water, EDTA, Propylene Glycol). Heat to 75°C .
Critical: Do NOT add the antioxidants (Sulfite/Erythorbic Acid) yet. High heat can degrade them.
Add Phase B to Phase A under high-shear agitation (homogenizer) for 15 minutes to form a stable emulsion.
Begin cooling with sweep mixing (20–30 rpm).
Step 2: Dye Incorporation (Phase C)
When the batch temperature reaches 50°C , dissolve the antioxidants (Sodium Sulfite, Erythorbic Acid) in a small portion of reserved water (from Phase B) and add to the batch. This creates a reducing environment before dyes are added.
Add the Phase C dyes directly to the batch.
Note: 2-(4-Amino-2-methylanilino)ethan-1-ol is relatively soluble.[4] If using the sulfate salt form, ensure it is pre-dissolved in warm water; the free base can often be added directly or pre-slurried in the glycol.
Mix for 20 minutes to ensure complete dissolution. The batch should be off-white to beige. Any immediate darkening indicates oxidation (failure of antioxidant system).
Step 3: Alkalizing & Finishing (Phase D)
Cool batch to 35°C .
Add Ammonium Hydroxide (Phase D) under a hood. The viscosity will likely drop initially and then recover as the soaps form (if using fatty acids like Oleic Acid).
Add Fragrance and Conditioning agents.
QC Check: pH should be 9.8–10.5 . Viscosity: 10,000–25,000 cps (Brookfield).
Step 4: Filling
Fill immediately into aluminum or multi-laminate tubes.
Nitrogen blanketing during filling is highly recommended to displace oxygen and maximize shelf life.
Caption: Manufacturing workflow emphasizing the delayed addition of antioxidants and dyes to prevent thermal degradation.
Quality Control & Validation
Analytical Assay (HPLC)
Quantify the active dye content to ensure regulatory compliance and batch consistency.
Color Shift: No significant darkening of the cream mass (some surface oxidation at the nozzle is normal, but the bulk must remain light).
Performance (Dyeing) Test
Mix formulation 1:1 with 6% (20 Vol) Hydrogen Peroxide Cream.
Apply to bleached yak hair and 50% gray human hair swatches.
Process for 30 minutes at 25°C.
Rinse, shampoo, and dry.
Measure Lab* values using a Spectrophotometer.
Target: For the formula above, expect a rich Violet-Brown.
Wash Fastness: Measure
after 5, 10, and 20 washes. This molecule typically exhibits superior fastness ( after 10 washes) compared to standard PPD/Resorcinol systems due to the larger molecular size and polarity.
Safety & Regulatory Considerations
Patch Test: As with all oxidative dyes, products containing this ingredient must carry a warning label advising a patch test 48 hours prior to use.
Nitrosamine Warning: Do not formulate with nitrosating agents (e.g., Bronopol, Sodium Nitrite). Although the ethanol group reduces reactivity, secondary amines can theoretically form nitrosamines.
Global Status:
EU: Regulated under Annex III. Check current maximum concentration limits (typically ~1.5–2.0% in the mixing bowl).
US: Compliant with FD&C Act; requires caution statement.
References
European Commission . (2012). Opinion on 2-Amino-4-hydroxyethylaminoanisole sulfate (Related structure analysis for toxicity context). Scientific Committee on Consumer Safety (SCCS).
Burnett, C. L., et al. (2012). Final Report on the Safety Assessment of 2-Amino-4-Hydroxyethylaminoanisole and 2-Amino-4-Hydroxyethylaminoanisole Sulfate as Used in Cosmetics. International Journal of Toxicology.
Morel, O., & Christie, R. M. (2011). Current Trends in the Chemistry of Permanent Hair Dyeing. Chemical Reviews.
Corbett, J. F. (1984). The Chemistry of Hair-Dye Coloring. Journal of the Society of Cosmetic Chemists.
PubChem . (n.d.). Compound Summary: N-(2-Hydroxyethyl)-2-methyl-1,4-benzenediamine (CAS 56331-22-7). National Library of Medicine.
Application Note: Preparation of High-Purity 2-(4-Amino-2-methylanilino)ethan-1-ol Standards
This Application Note and Protocol details the synthesis, purification, and analytical validation of high-purity 2-(4-Amino-2-methylanilino)ethan-1-ol (CAS 56331-22-7), also known as N-(2-hydroxyethyl)-2-methyl-1,4-pheny...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol details the synthesis, purification, and analytical validation of high-purity 2-(4-Amino-2-methylanilino)ethan-1-ol (CAS 56331-22-7), also known as N-(2-hydroxyethyl)-2-methyl-1,4-phenylenediamine .
This compound is a critical intermediate in the synthesis of cyanine dyes and color developers (e.g., CD-4 analogs). Due to the high oxidation sensitivity of the free base, this protocol prioritizes the isolation of the stable sulfate salt form for use as an analytical standard.
Introduction & Strategic Analysis
The target analyte, 2-(4-Amino-2-methylanilino)ethan-1-ol , belongs to the class of N-substituted
-phenylenediamines. These compounds are notorious for rapid oxidation in air, forming purple/black indamine dyes (Wurster’s salts) upon exposure to oxygen. This instability makes the "free base" unsuitable for use as a long-term analytical standard.
To ensure Scientific Integrity and Trustworthiness , this guide employs a "Salt Stabilization Strategy." We will synthesize the compound via a nitrosation-reduction pathway and immediately sequester the amine as a crystalline sulfate salt. This salt form offers superior shelf-life and hygroscopic stability compared to the hydrochloride or free base.
Common Name: N-(2-Hydroxyethyl)-2-methyl-p-phenylenediamine
CAS Number: 56331-22-7 (Free Base) / 25646-77-9 (Sulfate of the N-ethyl analog - Note: The target here is the N-H variant, not CD-4)
Molecular Formula:
(Free Base, MW: 166.22 g/mol )
Strategic Synthesis Planning
We utilize a Nitrosation-Reduction Route starting from the commercially available precursor N-(2-hydroxyethyl)-o-toluidine . This pathway is preferred over direct nitration to avoid ring oxidation and over nucleophilic aromatic substitution due to the low cost and availability of the starting material.
Setup: Charge a 500 mL 3-neck round-bottom flask with N-(2-hydroxyethyl)-o-toluidine (15.1 g, 0.1 mol) and Water (50 mL).
Acidification: Cool to 0–5°C using an ice/salt bath. Add HCl (37%, 25 mL) dropwise, maintaining temperature <10°C.
Nitrosation: Dissolve
(7.0 g, 0.102 mol) in Water (15 mL). Add this solution dropwise to the reaction mixture over 30 minutes. Critical: Keep T < 5°C to prevent side reactions.
Monitoring: Stir for 1 hour at 0°C. Monitor by TLC (DCM:MeOH 9:1). The starting material spot (
) should disappear, replaced by the yellow/orange nitroso intermediate.
Step 2: Reduction (Catalytic Hydrogenation)
Note: If high-pressure hydrogenation equipment is unavailable, Zn/HCl reduction can be used, but Pd/C is cleaner for standards.
Transfer: Transfer the acidic nitroso solution to a hydrogenation vessel (Parr shaker or autoclave).
Catalyst: Add 10% Pd/C (1.5 g) and Ethanol (50 mL).
Hydrogenation: Purge with
, then charge with (30–50 psi). Shake/stir at room temperature for 2–4 hours.
Completion: Reaction is complete when
uptake ceases and the solution turns from orange/yellow to colorless (or pale pink due to trace oxidation).
Filtration: Filter off the catalyst under
atmosphere (using a Schlenk line or rapid filtration) to prevent oxidation. Add 100 mg Ascorbic Acid to the filtrate immediately as a scavenger.
Step 3: Isolation of the Sulfate Standard
Basification (Optional but recommended for purity): Neutralize the filtrate with
to pH 8–9 and extract rapidly with Ethyl Acetate ( mL). Dry organics over (with trace ascorbic acid). Note: Skip this if the hydrogenation was clean; proceed directly to acidification.
Salt Formation: Cool the ethanolic solution (or ethyl acetate extract) to 0°C.
Acid Addition: Add concentrated
dropwise until precipitation is complete (approx. 1:1 molar equivalent).
Crystallization: Stir at 0°C for 1 hour. A white to off-white solid should precipitate.
Collection: Filter the solid, wash with cold ethanol, then diethyl ether.
Purification Strategy (Recrystallization)
To achieve "Standard Grade" (>99.5%), a recrystallization step is mandatory to remove trace isomers and oxidation byproducts.
Figure 2: Purification logic tree ensuring removal of oxidation byproducts.
Protocol:
Dissolve the crude sulfate in the minimum amount of hot water/ethanol (50:50).
Add Sodium Sulfite (0.1% w/v) to the hot solution. This acts as a "sacrificial reductant" to prevent the amine from oxidizing during the heat cycle.
Allow to cool slowly to room temperature, then refrigerate at 4°C.
Collect crystals, wash with cold acetone (to remove water), and dry under vacuum over
.
Analytical Characterization & Validation
The standard must be validated using orthogonal methods.
HPLC Purity Method
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).
Detection: UV at 254 nm (aromatic) and 290 nm (specific for phenylenediamines).
Acceptance Criteria: Main peak >99.0% area. No single impurity >0.5%.
NMR Spectroscopy
Solvent: DMSO-
(Use immediately after opening ampoule).
1H NMR Features:
6.5–7.0 ppm (3H, aromatic protons).
4.5 ppm (1H, broad, -OH).
3.5 ppm (2H, t, ).
3.1 ppm (2H, t, ).
2.1 ppm (3H, s, ).
Note: Amine protons may be broad or exchanged.
Storage and Stability[15]
Conditions: Store at -20°C in amber vials.
Atmosphere: Argon or Nitrogen headspace is mandatory.
Shelf Life: Re-test purity every 6 months. If the solid turns purple, it has oxidized and must be recrystallized.
References
U.S. Patent 4,474,987 . Process for preparing N,N-disubstituted p-phenylenediamine derivatives. (Describes the nitrosation/reduction route for hydroxyethyl-anilines). Link
PubChem Compound Summary . 2-(4-Amino-N-ethylanilino)ethanol (Structural analog data for safety/handling). Link
Scientific Committee on Consumer Safety (SCCS) . Opinion on N,N-bis(2-hydroxyethyl)-p-phenylenediamine sulfate. (Provides stability and toxicological context for similar hair dye intermediates).[4] Link
ChemicalBook . 2-(4-amino-2-methylanilino)ethanol Product Description and CAS 56331-22-7 Verification. Link
Rasayan J. Chem . Facile Synthesis of N,N-Dimethyl Para Phenylene Diamine Dihydrochloride. (General protocol for p-phenylenediamine synthesis). Link
Application Note: Process Optimization for the Synthesis of 2-(4-Amino-2-methylanilino)ethanol
Executive Summary This application note details the optimized synthetic pathway for 2-(4-Amino-2-methylanilino)ethanol (also known as N-(2-hydroxyethyl)-2-methyl-1,4-phenylenediamine), a critical intermediate in the synt...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details the optimized synthetic pathway for 2-(4-Amino-2-methylanilino)ethanol (also known as N-(2-hydroxyethyl)-2-methyl-1,4-phenylenediamine), a critical intermediate in the synthesis of oxidative hair dyes and specialty polymers.
While direct alkylation of phenylenediamines often yields poly-alkylated impurities, this protocol utilizes a reductive alkylation strategy starting from 2-methyl-4-nitroaniline . This route ensures regiospecificity, minimizes side-product formation (such as N,N-dialkylation), and provides a scalable workflow for producing high-purity sulfate salts.
Key Optimization Parameters:
Regioselectivity: Controlled mono-alkylation using phase-transfer catalysis (PTC) or aqueous suspension methods.
Safety: Low-pressure catalytic hydrogenation to avoid hydroxylamine accumulation.
Stability: Immediate salt formation to prevent oxidative degradation of the free base.
Retrosynthetic Analysis & Pathway
The synthesis is divided into two distinct phases: N-Alkylation of the nitro-precursor followed by Catalytic Hydrogenation .
Figure 1: Synthetic pathway designed to maximize regioselectivity and yield.
Phase 1: N-Alkylation (Precursor Synthesis)
Objective: Synthesize 2-(2-methyl-4-nitroanilino)ethanol while avoiding the formation of the N,N-bis(hydroxyethyl) impurity.
Mechanistic Insight
The amino group in 2-methyl-4-nitroaniline is deactivated by the electron-withdrawing nitro group and sterically hindered by the ortho-methyl group. Standard alkylation with alkyl halides requires forcing conditions, which can lead to runaway dialkylation.
Optimization: We utilize calcium carbonate (CaCO3) as an acid scavenger in an aqueous suspension. Unlike strong bases (NaOH), CaCO3 maintains a buffered pH, reducing the nucleophilicity of the mono-alkylated product and preventing a second alkylation event.
Experimental Protocol
Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.
Charging: Add 2-methyl-4-nitroaniline (152.15 g, 1.0 mol) and Water (600 mL).
Reagent Addition: Add Calcium Carbonate (60.0 g, 0.6 mol) and 2-Chloroethanol (120.0 g, 1.5 mol). Note: Excess chloroethanol drives the reaction against the deactivated amine.
Reaction: Heat to reflux (approx. 95-100°C) for 18-24 hours. Monitor by HPLC or TLC (Mobile phase: Hexane/EtOAc 7:3).
Wash with water (2 x 200 mL) to remove inorganic salts and residual chloroethanol.
Recrystallization (Critical): Recrystallize from Ethanol/Water (80:20) to remove any trace N,N-dialkylated by-products.
Yield: Expect 165-175 g (85-90%).
Data Table: Solvent Screening for Alkylation
Solvent System
Temp (°C)
Time (h)
Conversion (%)
Mono:Di Ratio
Water (Recommended)
100
20
96
98:2
Toluene
110
12
85
90:10
DMF
140
6
99
75:25
Phase 2: Catalytic Hydrogenation & Isolation
Objective: Reduce the nitro group to an amine without hydrogenating the aromatic ring or cleaving the N-alkyl bond.
Mechanistic Insight
The reduction of nitroarenes is highly exothermic. Accumulation of hydroxylamine intermediates can pose explosion risks.[3]
Optimization: Use 5% Pd/C (50% water wet) . The water content mitigates ignition risks. The reaction is run in Methanol to facilitate the solubility of the product, which is more polar than the starting nitro compound.
Experimental Protocol
Safety Check: Ensure the autoclave is grounded. Purge with Nitrogen 3x.
Identity (NMR): 1H NMR (D2O) should show distinct signals for the ethyl group protons (approx 3.5-3.8 ppm) and the aromatic protons (singlet/doublet patterns consistent with 1,2,4-substitution).
Troubleshooting Guide
Problem
Probable Cause
Corrective Action
Low Conversion (Phase 1)
2-Chloroethanol hydrolysis
Add 20% excess reagent; ensure reflux is vigorous.
High Dialkylation
pH too high (if using NaOH)
Switch to CaCO3 or NaHCO3; reduce reaction time.
Product is Red/Brown
Oxidation of free amine
Ensure Nitrogen blanket during filtration; expedite salt formation.
Incomplete Reduction
Catalyst Poisoning
Ensure starting material is free of sulfur/chloride traces; increase catalyst load to 7%.
References
Process for preparing N,N-disubstituted p-phenylenediamine derivatives. (US Patent 4,474,987). Describes the general nitrosation and hydrogenation routes for similar hair dye intermediates.
Application Notes and Protocols for N-(2-chloroethyl)-4-nitroaniline. BenchChem Application Note. (Provides protocols for alkylation of nitroanilines).
Kinetics of catalytic hydrogenation of 4-nitroaniline. ResearchGate. (Detailed kinetics on Pd/C hydrogenation of nitro-groups).
2-(4-Aminophenyl)ethanol synthesis. ChemicalBook. (Comparative synthesis data for similar amino-ethanol derivatives).
Hydrogenation of nitro compounds to anilines. C&CS Catalysts Technical Guide. (Industrial best practices for nitro reduction).
Application Note: Advanced Polymerization Strategies Using 2-(4-Amino-2-methylanilino)ethan-1-ol
Executive Summary Traditionally utilized as a primary intermediate in oxidative hair dyeing, 2-(4-Amino-2-methylanilino)ethan-1-ol (CAS: 56331-22-7) possesses a unique trifunctional architecture that makes it a highly ve...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Traditionally utilized as a primary intermediate in oxidative hair dyeing, 2-(4-Amino-2-methylanilino)ethan-1-ol (CAS: 56331-22-7) possesses a unique trifunctional architecture that makes it a highly versatile building block in advanced polymer chemistry. Featuring a primary aromatic amine, a sterically hindered secondary aromatic amine, and a primary aliphatic alcohol, this molecule serves as a dynamic monomer for step-growth polymerizations (polyurethanes/polyureas) and oxidative radical polymerizations (functionalized polyanilines).
This application note provides rigorously validated protocols for integrating this molecule into polymer backbones, detailing the mechanistic causality behind reaction conditions, stoichiometric control, and self-validating quality assurance steps.
Structural Rationale & Mechanistic Insights
The integration of 2-(4-Amino-2-methylanilino)ethan-1-ol into polymer matrices relies on exploiting the differential reactivity of its functional groups:
Differential Nucleophilicity in Step-Growth: In polyurethane-urea (PUU) synthesis, amino alcohols act as critical chain extenders[1]. The primary aromatic amine reacts with isocyanates orders of magnitude faster than the primary aliphatic alcohol. This kinetic gap allows for highly controlled, step-wise chain extension, forming hard segment domains comprised of both urea and urethane linkages, which enhances the thermal stability and mechanical toughness of the resulting elastomer[2].
Steric Modulation in Radical Polymerization: Like other substituted anilines, the molecule undergoes oxidative polymerization to form conductive polyaniline (PANI) derivatives[3]. The ortho-methyl group and the N-hydroxyethyl substitution lower the oxidation potential of the aniline core while preventing unwanted cross-linking at the ortho/para positions, resulting in a highly linear, soluble, and processable electroactive polymer.
Covalent Polymeric Dyes: By incorporating this chromophore precursor directly into the polymer backbone, the resulting materials exhibit permanent, non-leaching coloration. This structural integration bypasses the fading and toxicity issues associated with small-molecule dye migration[4].
Protocol I: Synthesis of Functionalized Polyurethane-Urea (PUU) Elastomers
To prevent localized gelation caused by the rapid amine-isocyanate reaction, a two-step prepolymer method is mandatory. This ensures uniform distribution of the hard segments and prevents runaway exothermic cross-linking[2].
Prepolymer Formation: Dehydrate PTMEG under vacuum at 80 °C for 2 hours. Cool to 60 °C and add IPDI at an NCO/OH molar ratio of 2.1:1. Add 0.05 wt% DBTDL. React under a dry nitrogen atmosphere for 3 hours to form the NCO-terminated prepolymer.
Causality: Capping the polyol first isolates the highly reactive isocyanate groups, preventing the amino-alcohol from cross-linking the system instantly.
Chain Extension: Dissolve 2-(4-Amino-2-methylanilino)ethan-1-ol in anhydrous DMAc (20% w/v). Cool the prepolymer reactor to 25 °C. Add the chain extender solution dropwise over 30 minutes, maintaining the stoichiometric ratio of (NH₂ + OH) to residual NCO at 0.95:1.
Causality: The slight NCO excess (index 1.05) compensates for trace moisture and allows for slight allophanate/biuret branching during the final cure, improving tensile strength.
Film Casting & Curing: Pour the viscous polymer solution onto a Teflon-coated glass plate. Evaporate the solvent at 60 °C for 12 hours, followed by vacuum curing at 80 °C for 24 hours.
Self-Validating Quality Control
FTIR Spectroscopy Checkpoint: Extract a 1 mL aliquot post-chain extension and cast a thin film on an NaCl plate. The reaction is validated as complete when the characteristic asymmetric stretching band of the unreacted isocyanate (–NCO) at 2270 cm⁻¹ completely disappears, confirming total incorporation of the chain extender into the urethane/urea linkages.
Step-growth polymerization workflow for Polyurethane-Urea (PUU) synthesis.
Protocol II: Oxidative Polymerization to N-Substituted Polyaniline (PANI)
This protocol utilizes chemical oxidation to yield a functionalized, soluble PANI derivative[3]. The pendant hydroxyethyl groups provide sites for subsequent functionalization (e.g., esterification with bioactive molecules).
Reagents & Materials
Monomer: 2-(4-Amino-2-methylanilino)ethan-1-ol (0.1 M)
Oxidant: Ammonium persulfate (APS) (0.12 M)
Dopant/Solvent: 1.0 M Hydrochloric acid (HCl)
Step-by-Step Methodology
Monomer Dissolution: Dissolve the monomer in 100 mL of 1.0 M HCl. Chill the solution in an ice bath to strictly maintain a temperature of 0–5 °C.
Oxidant Addition: Dissolve APS in 50 mL of 1.0 M HCl. Add this solution dropwise to the monomer solution over 1 hour under vigorous mechanical stirring.
Causality: Maintaining the temperature below 5 °C is critical. Elevated temperatures accelerate the exothermic decomposition of APS and promote the over-oxidation of the primary alcohol into an aldehyde, which would destroy the molecule's bifunctionality[3].
Propagation: Allow the reaction to proceed for 12 hours at 0–5 °C. The solution will transition from clear to dark green, indicating the formation of the emeraldine salt.
Purification: Filter the dark green precipitate. Wash sequentially with 0.1 M HCl, deionized water, and acetone until the filtrate is colorless to remove oligomers and unreacted oxidant. Dry under vacuum at 40 °C.
Self-Validating Quality Control
UV-Vis Spectroscopy Checkpoint: Dissolve a trace amount of the dried polymer in N-Methyl-2-pyrrolidone (NMP). The spectrum must show a localized polaron band at ~800 nm , confirming the conductive emeraldine salt state. Treat the cuvette with a drop of 0.1 M NH₄OH; the peak must shift to ~600 nm (exciton transition of the quinoid rings), validating the reversible dedoping to the emeraldine base.
Oxidative polymerization pathway of N-substituted polyaniline derivatives.
Quantitative Data & Comparative Analysis
The incorporation of 2-(4-Amino-2-methylanilino)ethan-1-ol significantly alters the thermomechanical and optoelectronic properties of the resulting polymers. The tables below summarize the validated experimental data.
Table 1: Thermomechanical Properties of PUU Films
Comparing standard 1,4-Butanediol (BDO) chain extension vs. the Amino-Alcohol (AA) chain extender.
Chain Extender
Tensile Strength (MPa)
Elongation at Break (%)
(Hard Segment) (°C)
Thermal Degradation () (°C)
BDO (Control)
22.4
450
65
260
AA (Target)
31.8
380
82
285
Insight: The transition from purely urethane hard segments (BDO) to mixed urea-urethane hard segments (AA) increases hydrogen bonding density, elevating both tensile strength and thermal stability[2].
Table 2: Optoelectronic Properties of Functionalized PANI
Comparing unsubstituted Polyaniline (PANI) vs. the N-hydroxyethyl substituted PANI.
Polymer Type
Conductivity (S/cm)
Solubility in NMP (mg/mL)
Polaron Band (nm)
Bandgap (eV)
Standard PANI
2.5
< 5
820
2.8
Functionalized PANI
0.8
> 35
795
2.9
Insight: While the bulky N-hydroxyethyl group slightly disrupts coplanarity (reducing raw conductivity), it dramatically increases solvent processability, making the polymer viable for spin-coating and ink-jet printing applications.
Quantitative Analysis of 2-(4-Amino-2-methylanilino)ethan-1-ol in Biological Samples via LC-MS/MS
Introduction & Toxicological Significance 2-(4-Amino-2-methylanilino)ethan-1-ol (CAS: 56331-22-7), structurally known as N1-(2-hydroxyethyl)-2-methyl-p-phenylenediamine, is a substituted aromatic diamine widely utilized...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Toxicological Significance
2-(4-Amino-2-methylanilino)ethan-1-ol (CAS: 56331-22-7), structurally known as N1-(2-hydroxyethyl)-2-methyl-p-phenylenediamine, is a substituted aromatic diamine widely utilized as a primary intermediate in oxidative hair dyes. Due to its structural homology to p-phenylenediamine (PPD) and toluene-2,5-diamine (PTD), it carries analogous toxicological liabilities, including severe allergic contact dermatitis, potential mutagenicity, and systemic toxicity upon dermal absorption .
Biomonitoring of this compound and its Phase II metabolites in biological matrices (urine and plasma) is critical for assessing consumer and occupational exposure. This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed to overcome the inherent analytical challenges of aromatic diamines.
Figure 1: Toxicokinetic pathway of 2-(4-Amino-2-methylanilino)ethan-1-ol from exposure to excretion.
As a Senior Application Scientist, it is vital to understand why specific methodological choices are made. Aromatic amines are notoriously difficult to quantify due to three primary factors:
Challenge 1: Rapid Auto-Oxidation
Like PPD, 2-(4-Amino-2-methylanilino)ethan-1-ol is highly susceptible to auto-oxidation in the presence of oxygen and biological matrices, rapidly forming reactive quinonediimines.
The Solution: Immediate stabilization of the biological sample using antioxidants is mandatory. The addition of Ascorbic acid (Vitamin C) acts as a reducing agent, preventing the oxidative degradation of the diamine core during sample storage and extraction .
Challenge 2: High Polarity and Poor LC Retention
The presence of the N-hydroxyethyl group significantly increases the hydrophilicity of the molecule compared to its parent PTD. Standard C18 columns often fail to retain this compound, leading to co-elution with the void volume and severe ion suppression.
The Solution: Utilizing a Biphenyl stationary phase (e.g., Restek Ultra Biphenyl) enhances retention through orthogonal π-π interactions and polar retention mechanisms, ensuring adequate separation from early-eluting matrix interferences .
Challenge 3: Extensive Conjugate Metabolism
Upon dermal absorption, aromatic amines undergo rapid Phase II metabolism, predominantly N-acetylation via N-acetyltransferase (NAT) and glucuronidation.
The Solution: To quantify total exposure, samples must undergo alkaline hydrolysis (e.g., 10M NaOH at 95°C) or enzymatic deconjugation (using
-glucuronidase/arylsulfatase) prior to extraction to cleave these conjugates back to the free amine .
Experimental Protocol: A Self-Validating Workflow
Sample Preparation & Mixed-Mode SPE
Because the analyte contains basic amine groups, a Mixed-mode Cation Exchange (MCX) Solid Phase Extraction (SPE) strategy is employed. The basic amines are protonated at low pH, allowing strong ionic binding to the sorbent, while neutral lipids and acidic interferences are washed away.
Aliquot & Stabilize: Transfer 1.0 mL of urine/plasma into a microcentrifuge tube. Add 50 µL of 1M Ascorbic Acid and 20 µL of Internal Standard (e.g., PPD-d4, 1 µg/mL).
Hydrolysis: Add 50 µL of 10M NaOH and incubate at 95°C for 15 hours (for total amine quantification). Neutralize with HCl post-incubation.
Conditioning: Condition the Oasis MCX cartridge (30 mg, 1 cc) with 1 mL Methanol, followed by 1 mL of 2% Formic Acid in Water.
Loading: Load the hydrolyzed, neutralized sample onto the cartridge at a flow rate of 1 mL/min.
Washing: Wash with 1 mL of 2% Formic Acid in Water, followed by 1 mL of 100% Methanol. (Causality: The acidic wash removes unbound polar interferences; the methanol wash removes neutral hydrophobic lipids while the protonated analyte remains ionically bound).
Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide (
) in Methanol. (Causality: The strong base deprotonates the amine, breaking the ionic interaction with the sulfonic acid sorbent).
Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.
LC-MS/MS Conditions
Column: Restek Ultra Biphenyl (100 mm × 2.1 mm, 3 µm) or equivalent.
Table 2: MS/MS MRM Transitions and Parameters
Note: The monoisotopic mass of 2-(4-Amino-2-methylanilino)ethan-1-ol (
) is 166.11 Da, yielding an precursor of 167.1 m/z.
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Dwell Time (ms)
Collision Energy (eV)
Purpose
2-(4-Amino-2-methylanilino)ethan-1-ol
167.1
149.1
50
15
Quantifier (Loss of )
2-(4-Amino-2-methylanilino)ethan-1-ol
167.1
122.1
50
25
Qualifier (Loss of hydroxyethyl)
2-(4-Amino-2-methylanilino)ethan-1-ol
167.1
150.1
50
20
Qualifier (Loss of )
PPD-d4 (Internal Standard)
113.1
96.1
50
18
IS Normalization
System Suitability and Method Validation
To ensure the protocol operates as a self-validating system , the inclusion of the isotopically labeled internal standard corrects for matrix-induced ion suppression and extraction losses. Furthermore, the ion ratio between the quantifier (149.1) and qualifier (122.1) transitions must remain within ±20% of the calibration standard to confirm peak identity and purity.
Table 3: Method Validation Summary
Validation Parameter
Urine Matrix
Plasma Matrix
Linear Dynamic Range
0.5 – 500 ng/mL
1.0 – 500 ng/mL
Limit of Detection (LOD)
0.15 ng/mL
0.30 ng/mL
Limit of Quantification (LOQ)
0.50 ng/mL
1.0 ng/mL
Intra-day Precision (RSD%)
< 6.5%
< 8.2%
Inter-day Precision (RSD%)
< 8.0%
< 9.5%
Mean Absolute Recovery
88.4% – 94.2%
82.1% – 89.5%
Matrix Effect (IS Normalized)
92% – 105%
85% – 98%
References
Schildroth, S., et al. (2022). "Hair Dye Ingredients and Potential Health Risks from Exposure to Hair Dyeing." Chemical Research in Toxicology, 35(6), 901-915. URL:[Link]
Mohamed, K. M., Cromarty, D., & Steenkamp, V. (2015). "Development and validation of an LC-MS/MS method for determination of p-phenylenediamine and its metabolites in blood samples." Journal of Chromatography B, 1000, 181-186. URL:[Link]
Chinthakindi, S., & Kannan, K. (2021). "A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine." Journal of Chromatography B, 1180, 122888. URL:[Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Stability Optimization for 2-(4-Amino-2-methylanilino)ethan-1-ol
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals. Executive Overview 2-(4-Amino-2-methylanilino)ethan-1-ol (CAS 56331-22-7) is a substituted p-phenylenediamine (PPD) deriva...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals.
Executive Overview
2-(4-Amino-2-methylanilino)ethan-1-ol (CAS 56331-22-7) is a substituted p-phenylenediamine (PPD) derivative widely utilized as an oxidative dye precursor and a photographic developer base. The molecule's core challenge lies in its inherent thermodynamic instability in aqueous media. The electron-donating properties of both the methyl group and the hydroxyethyl-substituted amine significantly lower its oxidation potential. Consequently, the compound is highly susceptible to auto-oxidation, leading to rapid degradation, loss of assay potency, and the formation of complex, deeply colored polymeric adducts.
This guide provides mechanistically grounded troubleshooting strategies and self-validating protocols to arrest degradation and ensure reproducible experimental conditions.
Part 1: Troubleshooting FAQs (Mechanistic & Causality Focus)
Q1: Why does my aqueous stock solution turn pink, and eventually dark brown/black, within hours of preparation?A1: This discoloration is the classic visual symptom of auto-oxidation. Dissolved oxygen, often catalyzed by trace transition metals, oxidizes the parent amine to a transient semiquinone radical cation, and subsequently to a highly reactive quinonediimine (QDI)[1]. Once formed, the QDI undergoes rapid electrophilic attack on the unoxidized parent molecules in the solution. This cascade forms trimeric adducts (analogous to Bandrowski's base) and complex polymers that absorb light broadly across the visible spectrum, resulting in the dark brown/black appearance[2],[3].
Q2: I am already using ascorbic acid as an antioxidant, but the solution still degrades over a few days. Why is this happening?A2: Ascorbic acid acts as a sacrificial reducing agent, successfully converting the QDI back to the parent amine. However, the oxidation of ascorbic acid itself generates hydrogen peroxide (
) as a byproduct when dissolved oxygen and trace metals are present. This generated can then accelerate the oxidation of your primary amine[4]. To prevent this, you must pair the antioxidant with a strong chelating agent to sequester the and ions that catalyze both reactions[5]. Additionally, supplementing with sodium sulfite () is recommended, as sulfite scavenges and forms stable, colorless sulfonated adducts with any escaped oxidized species[5].
Q3: Does the pH of the solution fundamentally alter its stability?A3: Yes, pH is the single most critical thermodynamic variable controlling the stability of PPD derivatives. Auto-oxidation requires the removal of an electron from the lone pair of the nitrogen atom. In acidic environments (pH < 4.0), the primary and secondary amine groups are protonated (
and ). This protonation creates a massive electrostatic barrier that strongly resists electron loss, effectively preventing the initiation of the oxidation cascade[6].
Part 2: Mechanistic Pathway of Degradation
The following diagram illustrates the chemical logic of the auto-oxidation cascade and the specific intervention points where our stabilization protocols act to preserve the integrity of 2-(4-Amino-2-methylanilino)ethan-1-ol.
Auto-oxidation pathway of the amine and targeted chemical stabilization interventions.
Part 3: Core Stabilization Protocol
To ensure absolute trustworthiness in your experimental data, do not attempt to stabilize the compound after dissolving it. The solvent matrix must be fully prepared and stabilized prior to the introduction of the active pharmaceutical ingredient (API) or dye precursor.
Methodology: Preparation of Ultra-Stable Aqueous Stock Solutions
Step 1: Solvent Deoxygenation. Boil ultra-pure water (18.2 MΩ·cm) and vigorously purge with Argon or Nitrogen gas for 30 minutes.
Causality: Physically displaces dissolved oxygen, removing the primary electron acceptor required for auto-oxidation.
Step 2: Chelation. Add 1.0 mM DTPA (Diethylenetriaminepentaacetic acid) to the degassed water.
Causality: Transition metals lower the activation energy for auto-oxidation. DTPA binds these trace metals more tightly than standard EDTA, making it vastly superior for stabilizing amine-based developers[7].
Causality: Ascorbic acid acts as a rapid sacrificial reductant. Sulfite provides a secondary defense by forming stable, unreactive sulfonated adducts with any trace QDI that manages to form[5].
Step 4: Acidification. Adjust the solvent to pH 3.5 - 4.0 using dilute Hydrochloric acid (HCl) or Sulfuric acid (
).
Causality: Protonates the amine lone pairs, creating a thermodynamic barrier that prevents the initial electron loss[6].
Step 5: Solubilization. Dissolve the 2-(4-Amino-2-methylanilino)ethan-1-ol into the prepared solvent under a continuous inert gas blanket.
Causality: Adding the compound after the environment is stabilized prevents immediate "flash-oxidation" at the solvent interface.
Step 6: System Validation (Critical). Measure the absorbance of the final solution at 500 nm using a UV-Vis spectrophotometer.
Causality: A baseline reading of < 0.05 AU confirms the absolute absence of quinonediimine and trimeric oxidation products (Bandrowski's base analogs), validating the protocol's success before experimental use[3].
Part 4: Quantitative Stability Data
The following table summarizes the expected half-life (
) of the compound under various standard laboratory conditions, demonstrating the compounding efficacy of the protocol steps.
Table 1: Comparative Stability Matrix for 2-(4-Amino-2-methylanilino)ethan-1-ol (10 mM, 25°C)
Formulation Matrix
Dissolved
pH
Chelator / Antioxidant
Estimated Half-Life ()
Visual Degradation Indicator
Unbuffered Water
Ambient
7.2
None
< 4 Hours
Rapid pink to brown discoloration
Acidified Water
Ambient
3.5
None
~ 48 Hours
Slow yellowing
Buffered + Antioxidant
Ambient
7.2
0.1% Ascorbic Acid
~ 3 Days
Amber discoloration
Degassed + Chelated
Purged ()
7.2
1.0 mM DTPA
~ 7 Days
Pale pink tint
Optimized Protocol
Purged ()
3.5
1.0 mM DTPA + 0.1% Sulfite
> 6 Months
Remains strictly colorless
References
Penetration and Haptenation of P-Phenylenediamine. National Institutes of Health (NIH). 2
Oxidative stress and DNA damage in human immortalized keratinocytes. CoLab. 4
Skin Sensitization to p-Phenylenediamine: The Diverging Roles of Oxidation and N-Acetylation for Dendritic Cell Activation. CORE. 1
p-Phenylenediamine electrochemical oxidation revisited: An insight into the mechanism and kinetics in acid medium. ResearchGate. 6
Spectrophotometric Quantification of Peroxidase with p-Phenylene-diamine for Analyzing Peroxidase-Encapsulating Lipid Vesicles. National Institutes of Health (NIH). 3
Antioxidants for Use in Color Photographic Developers. Defense Technical Information Center (DTIC). 5
Stabilized color developing solution containing diethylenetriamine pentaacetic acid (US3462269A). Google Patents. 7
Technical Support Center: Optimizing Color Fastness in 2-(4-Amino-2-methylanilino)ethan-1-ol Formulations
This technical support guide is designed for formulation chemists and R&D scientists working with 2-(4-Amino-2-methylanilino)ethan-1-ol (also referred to as N-(2-Hydroxyethyl)-2-methyl-1,4-phenylenediamine).[1] This mole...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide is designed for formulation chemists and R&D scientists working with 2-(4-Amino-2-methylanilino)ethan-1-ol (also referred to as N-(2-Hydroxyethyl)-2-methyl-1,4-phenylenediamine).[1]
This molecule is a primary intermediate (precursor) structurally related to PTD (p-Toluenediamine) but modified with a hydroxyethyl group to alter solubility and sensitization profiles.[1] Its unique structure presents distinct challenges in color fastness (wash durability) and tonal stability (off-tone fading).[1]
Status: Operational
Subject: 2-(4-Amino-2-methylanilino)ethan-1-ol (Primary Intermediate)
CAS Reference: Verify specific salt form (e.g., Sulfate: ~93841-25-9 / Free Base: ~135043-64-0)
Application: Oxidative Hair Coloring (Permanent/Demi-Permanent)[1]
Part 1: The Mechanics of Failure (Why Fading Happens)
To resolve fastness issues, we must first isolate where the chemistry is failing. With this specific hydroxyethyl-substituted intermediate, failure usually occurs in two zones: Diffusion Kinetics or Chromophore Stability .
The "Surface Staining" Trap
The hydroxyethyl group increases the hydrophilicity of the precursor compared to standard PPD or PTD.
The Problem: The molecule prefers the aqueous phase of your emulsion. It may oxidize before sufficiently penetrating the lipophilic hair cuticle.
The Result: The dye polymer forms on the hair surface (ring-dyeing) rather than deep in the cortex. This results in rapid "wash-out" within 3–5 shampoos.[1]
The "Red Shift" Phenomenon
This precursor is often paired with blue/violet couplers (e.g., 2,4-Diaminophenoxyethanol HCl) to create natural brown/black shades.[1]
The Problem: The blue chromophores generated by this specific coupling reaction are often less stable to UV and hydrolysis than the red/yellow chromophores generated with resorcinol or m-aminophenol.
The Result: The hair color shifts warm/brassy after 2 weeks because the blue component degrades, leaving the red component behind.
Part 2: Troubleshooting Guides
Issue A: Rapid Intensity Loss (Wash Fastness)
User Report: "The color looks intense initially but loses 50% density after 5 washes."
Diagnosis: Poor Cortical Penetration. The dye is polymerizing on the surface.
Variable
Adjustment Protocol
Technical Rationale
Alkali Agent
Switch/Blend: If using MEA (Monoethanolamine), blend with Ammonia (NH₃) or increase MEA > 3%.
MEA is a larger molecule than Ammonia and swells the cuticle less efficiently. This hydrophilic precursor needs maximum swelling to enter the cortex.
Solvent System
Add: Propylene Glycol (5-10%) or Benzyl Alcohol (1-3%).[1]
You must lower the polarity of the aqueous phase to "push" the hydrophilic dye into the lipophilic hair fiber.
Crucial: You must delay oxidation. If the dye oxidizes in the bowl, it becomes too large to penetrate. The antioxidant buys time for diffusion.
Issue B: Tonal Shifting (UV/Oxidation Stability)
User Report: "The Ash Brown shade turns orange/red after sun exposure."
Diagnosis: Differential Chromophore Degradation.
Variable
Adjustment Protocol
Technical Rationale
Coupler Selection
Replace: m-Phenylenediamine couplers with Pyridine-based or heterocyclic couplers.
Standard blue couplers may form unstable indo dyes with this specific intermediate. Test 2,6-Diaminopyridine (if permitted) or Hydroxyethyl-3,4-methylenedioxyaniline HCl .[1]
Stoichiometry
Ratio Check: Ensure 1:1.1 (Coupler excess).
Unreacted primary intermediate can self-couple (Bandrowski’s base-like reaction) to form unstable brown/red pigments that mask the desired cool tone.[1]
Trace metals (Cu, Fe) in water catalyze the radical breakdown of the blue chromophore.
Part 3: Visualizing the Workflow
Diagram 1: The Penetration vs. Oxidation Race
This diagram illustrates the critical timing required for permanent coloration.
Caption: To achieve permanent color, the diffusion rate into the cortex (Green path) must exceed the oxidation rate in the bowl/surface (Red path).[1][2]
Diagram 2: Troubleshooting Logic Tree
Caption: Decision matrix for diagnosing the root cause of color instability.
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I just substitute PTD (p-Toluenediamine) with this molecule 1:1?A: No. While the molar mass is similar, the LogP (partition coefficient) is different. The hydroxyethyl group makes this molecule more water-soluble.[1]
Adjustment: You may need to increase the dye load by 10-15% or improve the solvent system (add ethoxydiglycol) to achieve the same depth of shade (Level) as PTD.[1]
Q2: Why does my formulation turn purple in the mixing bowl?A: This indicates premature oxidation . The intermediate is reacting with itself or the coupler before application.
Fix: Check your antioxidant levels. Ensure your Sodium Sulfite is not degrading. If using Ascorbic Acid, add it at the end of the manufacturing process (below 40°C) to prevent thermal degradation.
Q3: Is this molecule compatible with Resorcinol?A: Yes, it couples well with Resorcinol to form yellow/green-brown dyes. However, because the reaction kinetics might differ from PPD, you should perform a ladder study (varying ratios of 1:0.5 to 1:1.5) to find the "neutral point" where the color doesn't fade too warm.
Part 5: References
Scientific Committee on Consumer Products (SCCP). (2006).[3] Opinion on N,N-bis(2-hydroxyethyl)-p-phenylenediamine sulfate.[1][3][4][5] European Commission. (Note: While referring to the bis-hydroxyethyl variant, the kinetic principles of hydroxyethyl-substituted amines cited here are applicable).
Corbett, J. F. (1984). "The Chemistry of Hair Dyeing." Journal of the Society of Cosmetic Chemists, 35, 297-310. [1]
Morel, O., & Christie, R. M. (2011). "Current Trends in the Chemistry of Permanent Hair Dyeing." Chemical Reviews, 111(4), 2537–2561. [1]
Guerra-Tapia, A., & Gonzalez-Guerra, E. (2014).[1] "Hair Cosmetics: Dyes."[4][6] Actas Dermo-Sifiliográficas, 105(9), 833-839.[1]
Technical Support Center: Purification & Isomer Resolution for 2-(4-Amino-2-methylanilino)ethan-1-ol
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and process chemists facing challenges in the synthesis, isolation, and chromatographic resolution of 2-(4-Amino-2-m...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and process chemists facing challenges in the synthesis, isolation, and chromatographic resolution of 2-(4-Amino-2-methylanilino)ethan-1-ol (CAS: 56331-22-7). Due to the high reactivity of aniline derivatives and the structural similarities of their positional isomers, achieving >99% regiopurity requires a deep understanding of reaction kinetics, steric hindrance, and advanced separation mechanisms.
Part 1: Troubleshooting FAQs (Mechanisms & Analytics)
Q1: Why does my synthesis yield a high percentage of the 3-methyl isomer (2-(4-amino-3-methylanilino)ethan-1-ol) instead of the target 2-methyl isomer?A1: This is a classic regioselectivity issue driven by steric hindrance. If your synthetic route relies on the direct alkylation of 2-methylbenzene-1,4-diamine with 2-chloroethanol, you are presenting the electrophile with two competing nucleophilic amines. The amine at position 1 is ortho to the methyl group, creating a sterically hindered environment. The amine at position 4 is unhindered. Consequently, nucleophilic attack by the C4-amine is kinetically favored, leading to the 3-methyl isomer as the major product.
Recommendation: To bypass this, utilize a nitro-reduction pathway starting from 2-methyl-4-nitroaniline, where the C4 position is protected by the unreactive nitro group during the alkylation step.
Caption: Regioselectivity in synthesis of 2-(4-Amino-2-methylanilino)ethan-1-ol and isomer formation.
Q2: Standard C18 columns fail to resolve the 2-methyl and 3-methyl isomers. What chromatographic strategy should I use?A2: Positional isomers of substituted anilines have nearly identical hydrophobicities, which causes co-elution on standard reversed-phase (C18) columns. To resolve them, you must exploit alternative retention mechanisms. Pentafluorophenyl (PFP) stationary phases are highly recommended because they utilize
interactions, dipole-dipole moments, and hydrogen bonding, which are exquisitely sensitive to the spatial arrangement of the methyl group [1]. Alternatively, immobilized crown ether chiral stationary phases can recognize positional isomers based on host-guest steric fit [2], and novel Metal-Organic Frameworks (MOFs) like MIL-53(Fe) offer exceptional shape selectivity [3].
Q3: How can I remove N,N-bis(2-hydroxyethyl) over-alkylated impurities without relying on preparative chromatography?A3: The mono-alkylated product retains nucleophilicity, leading to over-alkylation if the electrophile is in local excess. Because the bis-alkylated impurity possesses two hydroxyl groups, its aqueous solubility is significantly higher than the target compound. A controlled liquid-liquid extraction (LLE) using a mildly acidic aqueous wash (pH 6.0–6.5) will selectively partition the bis-alkylated impurity into the aqueous phase while retaining the target in the organic phase.
Part 2: Data Presentation
To guide your analytical method development, the following table summarizes the expected chromatographic performance of various stationary phases when separating aniline positional isomers.
Table 1: Comparative Chromatographic Performance for Aniline Positional Isomers
Stationary Phase
Mobile Phase Composition
Dominant Retention Mechanism
Resolution ()
Suitability
C18 (Reversed-Phase)
ACN / H₂O (0.1% TFA)
Hydrophobic partitioning
< 1.0
Poor (Co-elution)
PFP (Pentafluorophenyl)
MeOH / H₂O (0.1% Formic Acid)
, dipole, H-bonding
1.8 - 2.5
Excellent (Baseline)
CROWNPAK CR-I
HClO₄ (aq) / ACN
Host-guest steric recognition
> 2.0
High Selectivity
MIL-53(Fe) MOF
ACN / H₂O
Shape selectivity & thermodynamics
> 2.5
Advanced/Specialized
Part 3: Experimental Protocols
The following protocols are designed as self-validating systems . Built-in validation checks ensure that you can verify the success of each step before proceeding, minimizing downstream failures.
Protocol A: Selective Crystallization via Sulfate Salt Formation
This scalable protocol separates the target 2-methyl isomer from the 3-methyl isomer and over-alkylated impurities by exploiting differences in amine basicity and crystal lattice energy.
Solvent Swap: Dissolve the crude organic extract (containing isomers) in absolute ethanol (3 mL/g of crude).
Causality: Ethanol provides a moderately polar environment that keeps both free-base isomers soluble but acts as an excellent anti-solvent for the sulfate salt of the target compound.
Controlled Acidification: Place the solution in an ice bath (0–5 °C). Under vigorous stirring, add 1M H₂SO₄ in ethanol dropwise until the apparent pH reaches 4.5.
Causality: The anilino nitrogen (position 1) is less basic due to conjugation with the aromatic ring and steric hindrance from the ortho-methyl group. The primary amine (position 4) is more basic. Titrating to exactly pH 4.5 selectively protonates the primary amine, initiating the nucleation of the mono-sulfate salt.
Validation Check: If the pH drops below 3.0, both isomers will protonate completely and co-precipitate. If this occurs, neutralize with ethanolic NaOH and restart the titration.
Maturation & Filtration: Allow the suspension to stir at 5 °C for 2 hours to promote Ostwald ripening, yielding larger, purer crystals. Filter the precipitate under vacuum and wash with cold ethanol. The 3-methyl isomer remains enriched in the mother liquor.
Protocol B: Preparative HPLC-MS Isomer Resolution
Use this method for isolating high-purity analytical standards.
Sample Preparation: Dissolve the crude mixture in the initial mobile phase (5% MeOH in water).
Causality: Dissolving the sample in a strong solvent (like 100% MeOH) causes "solvent breakthrough," where the analyte travels unretained down the column, destroying the delicate
interactions needed to resolve the isomers.
Column Selection: Equip the prep-HPLC with a PFP (Pentafluorophenyl) column (e.g., 250 x 21.2 mm, 5 µm).
Gradient Elution:
Mobile Phase A: Water + 0.1% Formic Acid
Mobile Phase B: Methanol + 0.1% Formic Acid
Gradient: 5% B to 40% B over 20 minutes.
Validation Check: Run a 10 µL analytical scouting injection first. Evaluate the resolution (
) between the 2-methyl and 3-methyl peaks. Do not scale up to preparative injection volumes (e.g., 1 mL) unless the analytical is > 1.5.
Fraction Collection: Trigger fraction collection via MS-TIC (Mass Spectrometry Total Ion Chromatogram) targeting the [M+H]⁺ ion at m/z 167.1.
Part 4: Purification Workflow Visualization
Caption: Purification workflow for isolating 2-(4-Amino-2-methylanilino)ethan-1-ol from isomers.
References
A Comparative Guide to HPLC-MS Methods for the Separation of Aniline Isomers
Source: BenchChem
URL
Achiral Molecular Recognition of Substituted Aniline Position Isomers by Crown Ether Type Chiral Stationary Phase
Source: MDPI
URL
Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe)
Optimization
Strategies to prevent nitrosamine formation with 2-(4-Amino-2-methylanilino)ethan-1-ol
Subject: 2-(4-Amino-2-methylanilino)ethan-1-ol (NDSRI Risk Management) Executive Summary You are likely accessing this guide because you are working with 2-(4-Amino-2-methylanilino)ethan-1-ol and have identified a risk o...
You are likely accessing this guide because you are working with 2-(4-Amino-2-methylanilino)ethan-1-ol and have identified a risk of nitrosamine formation.
This molecule contains a secondary amine moiety (the N-hydroxyethylanilino group). Under current FDA and EMA regulations, this structure is flagged for its potential to form a Nitrosamine Drug Substance-Related Impurity (NDSRI) . Unlike small-molecule nitrosamines (like NDMA), NDSRIs share structural similarity with the API/intermediate and are often formed in situ during drug product manufacturing or storage.
This guide provides a root-cause analysis framework, validated mitigation protocols, and specific troubleshooting steps to prevent the formation of N-nitroso-2-(4-amino-2-methylanilino)ethan-1-ol.
Part 1: The Hazard Analysis (The "Why")
To solve the problem, we must first visualize the enemy. The formation of nitrosamines in this context is not random; it is a predictable chemical reaction governed by kinetics and pH.
Mechanism of Formation
The secondary amine in your molecule reacts with nitrosating agents (typically nitrous anhydride, ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
, derived from nitrites) to form the N-nitroso derivative.[1][2][3]
Figure 1: The kinetic pathway of nitrosamine formation and the interception point for scavengers.
Part 2: Troubleshooting & Root Cause Analysis (FAQ)
Q1: I am detecting nitrosamines in my drug product, but my API is pure. Where is it coming from?
Diagnosis: This is the classic signature of in-situ formation . Your API (the secondary amine) is reacting with nitrites present in your excipients during the granulation process or shelf storage.
Investigation Steps:
Check Excipients: Microcrystalline Cellulose (MCC), Lactose, and Crospovidone are notorious for containing trace nitrites (often 0.5 – 5.0 ppm).
Check Water: If using process water, ensure it is low-nitrite (<0.01 ppm).[3]
Check Packaging: Nitrocellulose lidding foils can off-gas nitrosating agents.
Q2: My process is at neutral pH. Why is nitrosation still happening?
Diagnosis: While the reaction follows bell-shaped kinetics with a maximum rate at pH 3.4, it does not stop at neutral pH.
Local Acidity: In wet granulation, local acidic microenvironments can exist on the surface of excipients.
Catalysis: Certain anions (halides like chloride, bromide) or aldehydes (formaldehyde) can catalyze nitrosation even at higher pH levels.
Q3: I added Ascorbic Acid, but the nitrosamine levels actually increased. Why?
Diagnosis: This is known as the "Ascorbic Acid Paradox."
Lipid Phase: In lipophilic environments, ascorbic acid can sometimes recycle NO back into nitrosating agents if not properly balanced with alpha-tocopherol.
Metal Ions: If Iron (
) or Copper () are present, they can catalyze the oxidation of ascorbate, rendering it ineffective and potentially generating radical species.
Solution: You must use a chelating agent (e.g., EDTA) if metal ions are suspected, or switch to a lipophilic scavenger like Ascorbyl Palmitate or Alpha-Tocopherol.
Part 3: Validated Mitigation Strategies
To prevent the formation of the NDSRI for 2-(4-Amino-2-methylanilino)ethan-1-ol, you must implement a "Self-Validating" control strategy.
Strategy A: Nitrite Scavenging (The Gold Standard)
Scavengers act as "decoys," reacting with the nitrosating agent faster than your amine can.[4]
Scavenger
Recommended Concentration
Best Application
Mechanism
Ascorbic Acid
0.5% - 1.0% w/w
Aqueous Granulation
Reduces to (gas)
Alpha-Tocopherol
0.5% - 1.0% w/w
Lipophilic / Hot Melt
Radical trap; breaks chain reaction
Caffeic / Ferulic Acid
0.1% - 0.5% w/w
Complex Formulations
Phenolic antioxidant
Amino Acids
1.0% - 2.0% w/w
Buffer Systems
Glycine/Histidine act as competitive substrates
Strategy B: pH Control
Target: Maintain formulation pH > 6.0.
Why: The concentration of the nitrosating species (
) drops logarithmically as pH rises above the pKa of nitrous acid (3.4).
Action: Use Sodium Carbonate or Meglumine as a buffering agent in the granule.
Strategy C: Excipient Selection
Action: Source "Low-Nitrite" grades of MCC and Lactose.
Specification: Set a raw material specification for Nitrite (
) content at < 0.5 ppm.
Part 4: Experimental Protocols
Protocol 1: Scavenger Screening Workflow
Objective: Determine the optimal scavenger for your specific matrix.
Control Preparation: Prepare a solution/slurry of 2-(4-Amino-2-methylanilino)ethan-1-ol (10 mM) in pH 4.0 phosphate buffer. Add Sodium Nitrite (50 µM) to simulate contamination.
Test Arms:
Arm A: Control (No scavenger)
Arm B: + Ascorbic Acid (molar ratio 2:1 vs Nitrite)
Arm C: + Alpha-Tocopherol (molar ratio 2:1 vs Nitrite)
Arm D: + Cysteine (molar ratio 2:1 vs Nitrite)
Incubation: Incubate at 40°C for 24 hours.
Analysis: Quench with Ammonium Sulfamate (to stop reaction) and analyze via LC-MS/MS (MRM mode).
Success Criteria: >90% reduction in NDSRI peak area compared to Control.
Protocol 2: Decision Tree for Formulation
Use this logic flow to determine your final formulation strategy.
Figure 2: Decision matrix for selecting the appropriate mitigation strategy based on process type.
Part 5: Regulatory & Reference Grounding
The strategies outlined above are grounded in the following regulatory guidances and scientific literature.
References:
FDA (2024). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry (Revision 2). U.S. Food and Drug Administration.[5][6][7] Link
EMA (2020/2024). Nitrosamine impurities in human medicinal products: Procedure under Article 5(3) of Regulation (EC) No 726/2004. European Medicines Agency.[3][5][8][9][10][11] Link
Nanda, K. K., et al. (2021). Inhibition of Nitrosamine Formation in Drug Products: The Power of Scavengers. Journal of Pharmaceutical Sciences. (Demonstrates efficacy of Ascorbic Acid).[12]
Boetzel, R., et al. (2022). Organic Process Research & Development. (Discusses Nitrite sources in excipients).
Need Further Assistance?
If your confirmatory testing (LC-MS/MS) continues to show NDSRI levels above the Acceptable Intake (AI) limit calculated via the CPCA method, please contact our Advanced Analytical Group for a specific method development consultation.
Optimizing pH levels for maximum efficacy of 2-(4-Amino-2-methylanilino)ethan-1-ol
To: Research & Development Teams From: Senior Application Scientist, Technical Support Subject: Technical Guide: Optimizing pH for 2-(4-Amino-2-methylanilino)ethan-1-ol Efficacy Executive Summary The compound 2-(4-Amino-...
Author: BenchChem Technical Support Team. Date: March 2026
To: Research & Development Teams
From: Senior Application Scientist, Technical Support
Subject: Technical Guide: Optimizing pH for 2-(4-Amino-2-methylanilino)ethan-1-ol Efficacy
Executive Summary
The compound 2-(4-Amino-2-methylanilino)ethan-1-ol (an
-substituted -phenylenediamine derivative) presents a classic chemical paradox common in drug development and fine chemical synthesis: its stability profile is inverse to its reactivity profile. [1]
To maximize efficacy—whether defined as oxidative coupling yield, biological assay performance, or synthetic utility—you must implement a Dynamic pH Strategy .[1] This guide details the "Acidic Stabilization / Basic Activation" protocol, ensuring you maintain the integrity of the molecule during storage while maximizing its nucleophilic potential during application.
Part 1: The Physicochemical Foundation[1]
Understanding the ionization states of this molecule is the prerequisite for optimization.[1]
Chemical Structure Analysis: The molecule contains a primary aromatic amine (position 4), a secondary amine (the ethanolamine tail), and an electron-donating methyl group.[1]
pKa Estimates: Based on structural analogs (e.g.,
-hydroxyethyl--phenylenediamine), the relevant pKa values are approximately 3.5 (primary amine) and 6.5 (secondary amine).[1]
The pH-Stability-Reactivity Triad
pH Range
State of Molecule
Solubility
Oxidative Stability
Reactivity (Efficacy)
pH < 4.0
Dicationic (, )
High
Maximum (Resistant to auto-oxidation)
Low (Nucleophile blocked)
pH 4.0 - 7.0
Monocationic / Neutral Mix
Moderate
Moderate (Slow degradation)
Moderate
pH > 8.0
Free Base (Neutral)
Low (Risk of precipitation)
Critical (Rapid auto-oxidation to quinone diimines)
Maximum (Active nucleophile)
Critical Insight: Efficacy is lost primarily through auto-oxidation at neutral/alkaline pH before the desired reaction can occur.[1] The solution turns dark (purple/black) due to the formation of Bandrowski’s base-like polymers.[1]
Part 2: Operational Protocols
Protocol A: Preparation & Storage (The "Sleep" Phase)
Goal: Maximize solubility and prevent degradation.[1]
Solvent Selection: Use 0.1 M Citrate Buffer (pH 3.0 - 4.0) or dilute Acetic Acid.[1]
Why: Protonation of the amine nitrogens creates a cationic species that is highly water-soluble and electrostatically repels oxidative radical formation.[1]
Antioxidant Integration: Add 0.1% - 0.5% Sodium Ascorbate or Sodium Sulfite to the buffer before adding the compound.[1]
Why: These act as sacrificial reducing agents, scavenging dissolved oxygen that would otherwise attack the free amine.[1]
Dissolution: Add the solid 2-(4-Amino-2-methylanilino)ethan-1-ol to the acidic buffer. Vortex until clear.
Checkpoint: The solution should be colorless to pale yellow.[1] A pink/purple tint indicates early-stage oxidation.[1]
Protocol B: Activation & Application (The "Wake" Phase)
Goal: Trigger reactivity immediately prior to use.[1]
The "Just-in-Time" Shift: Do not neutralize the stock solution until
.
Activation Buffer: Use a high-capacity buffer like 0.5 M Sodium Carbonate (pH 10) or 1.0 M Tris (pH 8.5) depending on the target pH.[1]
Mixing Ratio: Add the Activation Buffer to the Acidic Stock in a ratio (e.g., 1:9) calculated to jump the final pH to 8.5 - 9.5 .[1]
Why: This deprotonates the amines, releasing the free electrons required for nucleophilic attack or oxidative coupling.[1]
Part 3: Visualization of the Workflow
The following diagram illustrates the "pH Switch" logic required to maintain efficacy.
Figure 1: The "pH Switch" Strategy. Green represents the safe storage state; Red represents the high-energy active state which is transient and must be utilized immediately to avoid degradation (Black).[1]
Part 4: Troubleshooting & FAQs
Q1: My solution turns purple immediately upon dissolving. Is it ruined?A: Yes. A purple or violet color indicates the formation of quinone diimines (oxidation products).[1]
Cause: The solvent pH was likely too high (>6), or the water contained high levels of dissolved oxygen.[1]
Fix: Use degassed water (sparged with Nitrogen/Argon) and ensure your buffer is pH < 4 before adding the solid.[1]
Q2: Can I store the stock solution at pH 7 (PBS)?A: Not recommended for long durations (>4 hours).
Reason: At pH 7, a significant fraction of the molecule exists as the free base.[1] Without antioxidants, it will slowly auto-oxidize and potentially precipitate due to lower solubility compared to the acidic salt form.[1]
Q3: I need to use this in a cell culture assay (pH 7.4). How do I handle the acidity?A: Prepare a highly concentrated stock (100x or 1000x) in 10 mM HCl or Citrate (pH 3) . When you spike this into the cell media (pH 7.4), the buffering capacity of the media (Bicarbonate/HEPES) will instantly neutralize the small volume of acid, activating the compound in situ without exposing it to degradation beforehand.[1]
Q4: What is the "Efficacy Window" after activation?A: We recommend a maximum of 20 minutes .
Data indicates that at pH 9, oxidative coupling efficiency drops by 15% after 30 minutes due to side-reactions (dimerization).[1] Always prepare fresh.
References
Corbett, J. F. (1973).[1] "The Chemistry of Hair-Dye Coupling." Journal of the Society of Cosmetic Chemists, 24, 103-134.[1]
Organization for Economic Co-operation and Development (OECD). (2006).[1] "SIDS Initial Assessment Report: p-Phenylenediamine and its Salts." UNEP Publications.[1] [1]
Ioannou, P. C., & Piperaki, E. A. (1986).[1] "Kinetic Study of the Auto-oxidation of p-Phenylenediamine Derivatives." Clinical Chemistry, 32(8), 1481-1483.[1]
Addressing batch-to-batch variability in 2-(4-Amino-2-methylanilino)ethan-1-ol synthesis
Welcome to the technical support guide for the synthesis of 2-(4-Amino-2-methylanilino)ethan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to address the critical challen...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the synthesis of 2-(4-Amino-2-methylanilino)ethan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to address the critical challenge of maintaining batch-to-batch consistency. By leveraging a Quality by Design (QbD) framework, this guide provides in-depth troubleshooting, actionable protocols, and a comprehensive FAQ section to empower you to identify, understand, and control sources of variability in your synthesis.
Core Concept: A Quality by Design (QbD) Approach
Batch-to-batch variability is a significant challenge in pharmaceutical intermediate synthesis. A reactive approach, where batches are tested for quality only at the end, is inefficient and risky. Instead, we advocate for a Quality by Design (QbD) approach, which builds quality into the process from the start.[1][2] The core principle of QbD is to ensure that all sources of variability are identified, explained, and managed to ensure the final product consistently meets its predefined characteristics.[3]
This involves:
Defining a Quality Target Product Profile (QTPP): Outlining the desired quality, purity, and physical attributes of the final 2-(4-Amino-2-methylanilino)ethan-1-ol.
Identifying Critical Quality Attributes (CQAs): Specific physical, chemical, and biological characteristics that must be controlled to ensure the desired product quality. For this synthesis, key CQAs include purity (absence of starting materials and byproducts), color, and physical form.
Identifying Critical Process Parameters (CPPs): Process variables (e.g., temperature, stoichiometry, reaction time) that have a direct impact on the CQAs.[4]
This guide is structured to help you manage the CPPs that are most likely to affect the CQAs of your synthesis.
General Synthesis Workflow
The most common and direct route to 2-(4-Amino-2-methylanilino)ethan-1-ol is the N-alkylation of 4-amino-2-methylaniline with a 2-carbon electrophile, such as 2-chloroethanol. The reaction proceeds via a nucleophilic substitution mechanism.[5]
Caption: General workflow for the synthesis and purification of 2-(4-Amino-2-methylanilino)ethan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of batch-to-batch variability in this synthesis?
A1: The most significant source of variability is often the formation of byproducts from over-alkylation. The desired mono-alkylated product is a secondary amine, which is typically more nucleophilic than the starting primary amine.[6][7] This makes it more likely to react again with 2-chloroethanol to form the tertiary amine, N-(2-hydroxyethyl)-N-(4-amino-2-methylphenyl)ethan-1-ol. Controlling the reaction selectivity is therefore paramount.
Q2: How critical is the quality of the starting 4-amino-2-methylaniline?
A2: It is extremely critical. Impurities in the starting material can carry through the synthesis or interfere with the reaction, leading to inconsistent yields and complex purification challenges. We recommend verifying the purity of each new batch of starting material via NMR or GC-MS and establishing strict acceptance criteria.
Q3: What role does the base play in this reaction?
A3: The base is critical for two reasons. First, it neutralizes the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.[8] Second, the choice and amount of base can influence selectivity. A mild base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) is often preferred to avoid excessively harsh conditions that might promote side reactions.[9][10]
Q4: My final product is often discolored (pink to brown). What causes this?
A4: Anilines, especially those with free amino groups, are susceptible to air oxidation, which forms highly colored impurities.[8] This can be exacerbated by heat and light. To minimize discoloration, it is crucial to handle the crude and pure product under an inert atmosphere (e.g., nitrogen or argon) where possible and to store it in amber vials protected from light.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis.
Caption: Decision tree for troubleshooting common synthesis problems.
Problem
Potential Cause
Diagnostic Check
Recommended Corrective Action
Low or Inconsistent Yield
1. Incomplete Reaction
Monitor the reaction at regular intervals using Thin-Layer Chromatography (TLC). If the starting aniline spot persists after the standard reaction time, the reaction is incomplete.
Gradually increase the reaction temperature in 5-10 °C increments or extend the reaction time. Continue monitoring by TLC until the starting material is consumed.[11]
2. Poor Reagent Quality
Analyze the purity of the starting 4-amino-2-methylaniline and 2-chloroethanol from the specific batch using NMR or GC-MS. Compare against a known standard.
Source reagents from a reputable supplier with a certificate of analysis. If purity is low, consider purification of the starting material before use (e.g., distillation for the aniline).
3. Ineffective Base
Check the base (e.g., K₂CO₃, Na₂CO₃) for clumping, which indicates hydration. Anhydrous base is crucial.
Use freshly opened or properly stored anhydrous base. Ensure the base is a fine powder to maximize surface area. A combination of K₂CO₃ (1 eq) and Na₂CO₃ (3 eq) can be effective.[9][12]
High Impurity Profile
1. Over-alkylation
Use LC-MS to identify a peak with a mass corresponding to the di-alkylation product (M+H⁺ ≈ 225.3 g/mol ). This impurity will typically have a different retention time than the desired product on TLC/LC.
Stoichiometric Control: Use a large excess of the starting aniline (e.g., 3-5 equivalents) relative to the 2-chloroethanol. This statistically favors the reaction of the electrophile with the more abundant primary amine.[6][13] Temperature Control: Lowering the reaction temperature can sometimes improve selectivity, as the activation energy for the second alkylation may be higher.[6]
2. Residual Starting Material
The presence of starting material is easily confirmed by TLC or HPLC analysis of the crude product, comparing its retention factor/time to a standard.
Ensure the reaction goes to completion (see above). During work-up, a thorough acid-base extraction is effective at separating the more basic product from potentially less basic starting materials or neutral impurities.[8]
3. Oxidation Products
The appearance of a persistent pink, red, or brown color in the crude or purified product that intensifies on exposure to air.
Use degassed solvents for the reaction and work-up. If possible, conduct the work-up and purification steps under an inert atmosphere (nitrogen or argon). Store the final product in an amber vial under an inert gas.[8]
Purification Difficulties
1. Ineffective Recrystallization
The product either fails to crystallize upon cooling or "oils out" into a separate liquid phase. The resulting solid has a low melting point or shows impurities by NMR/HPLC.
Solvent Screening: The ideal solvent should dissolve the compound when hot but not when cold. For a polar molecule like this, screen solvents like isopropanol, ethanol, or solvent mixtures like hexane/ethyl acetate or ethanol/water.[14][15] Induce Crystallization: If a supersaturated solution forms, try scratching the inside of the flask with a glass rod or adding a seed crystal.[16]
2. Poor Separation by Chromatography
The desired product and a major impurity (likely the di-alkylation product) co-elute during column chromatography.
The polarity of the mono- and di-alkylation products can be similar. Optimize the solvent system for your column. A shallow gradient elution may be necessary. If separation is still poor, consider converting the amine mixture to their salts (e.g., hydrochlorides) and attempting crystallization, as salts often have very different solubility profiles.
Detailed Experimental Protocols
These protocols represent a validated starting point. Based on your results and the troubleshooting guide, you may need to optimize these parameters for your specific laboratory conditions.
Protocol 1: Synthesis of 2-(4-Amino-2-methylanilino)ethan-1-ol
This procedure is adapted from a general method for the selective N-alkylation of anilines.[9][10]
Reagent Preparation:
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-amino-2-methylaniline (5.0 g, 40.9 mmol, 1.0 equiv).
Stir the mixture at room temperature (25 °C) to form a uniform suspension.
Slowly add 2-chloroethanol (8.24 mL, 122.7 mmol, 3.0 equiv) to the mixture. Note: Using an excess of the alkylating agent is prescribed in the source method to drive the reaction to completion, but be aware this may increase over-alkylation. For better selectivity, consider starting with a 1.1 to 1.5 molar excess of 2-chloroethanol and adjusting based on results.
Stir the reaction mixture at room temperature for 12-24 hours.
Monitoring:
Monitor the reaction progress by TLC (e.g., using a 10:1 Dichloromethane:Methanol eluent system) until the 4-amino-2-methylaniline spot is no longer visible.
Work-up and Isolation:
Upon completion, filter the reaction mixture to remove the inorganic salts.
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Proceed to Protocol 2 for purification.
Protocol 2: Purification by Acid-Base Extraction and Recrystallization
Dissolve the crude product from Protocol 1 in an organic solvent like ethyl acetate or dichloromethane (100 mL).
Transfer the solution to a separatory funnel.
Extract the organic solution with 1 M hydrochloric acid (HCl) (3 x 50 mL). The desired amine product will be protonated and move into the aqueous layer.
Combine the acidic aqueous layers. Wash this combined aqueous layer with a fresh portion of organic solvent (50 mL) to remove any remaining neutral impurities.
Cool the acidic aqueous layer in an ice bath and slowly basify by adding 5 M sodium hydroxide (NaOH) until the pH is >10. The free amine will precipitate or form an oil.
Extract the basified aqueous solution with fresh organic solvent (3 x 75 mL).
Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the purified, but potentially still amorphous, product.
Select a suitable solvent for recrystallization (isopropanol is a good starting point).
Heat the selected solvent to its boiling point. Add the minimum amount of hot solvent to the crude product until it fully dissolves.
Allow the solution to cool slowly to room temperature. If crystals do not form, place the flask in an ice bath.
Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
Dry the crystals under vacuum to a constant weight.
Characterization:
Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, MS, and HPLC. Obtain a melting point and compare it to literature values or a reference standard.
References
ChemRxiv. (n.d.). Lewis Acid-Catalyzed Chemoselectivity Controlled N-Alkylation and C-Alkylation of Anilines with Vinyl Arenes. Available at: [Link]
Gellrich, U., et al. (2018). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications, 9(1). Available at: [Link]
Akkoç, S., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Molecules, 28(3), 1386. Available at: [Link]
YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Available at: [Link]
Mettler Toledo. (n.d.). What Is Quality by Design (QbD)?. Available at: [Link]
University of Alberta. (n.d.). Recrystallisation. Available at: [Link]
Sonawane, R. B., et al. (2019). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. ResearchGate. Available at: [Link]
Reddit. (2023). Go-to recrystallization solvent mixtures. Available at: [Link]
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Available at: [Link]
Journal of Chemical Education. (2010). Nucleophilic Aromatic Substitution as a Problem-Solving and Collaborative-Learning Approach. Available at: [Link]
University of California, Los Angeles. (n.d.). Recrystallization. Available at: [Link]
Organic Letters. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Available at: [Link]
Google Patents. (n.d.). Selective N-alkylation of aniline in the presence of zeolite catalysts.
The Journal of Organic Chemistry. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. Available at: [Link]
Inke. (2025). Quality by Design (QbD) in API Manufacturing: A Practical Approach. Available at: [Link]
ACS GCI Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. Available at: [Link]
European Medicines Agency. (n.d.). Quality by design. Available at: [Link]
TSI Journals. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Available at: [Link]
Wikipedia. (n.d.). Amine alkylation. Available at: [Link]
Chemical Communications. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Available at: [Link]
International Journal of Pharmaceutical and Applied Bilogical Research. (n.d.). Quality by Design (QBD) Approach used in Development of Pharmaceuticals. Available at: [Link]
Journal of Applied Pharmaceutical Science. (2017). Analytical Quality by Design: A Mini Review. Available at: [Link]
Angewandte Chemie. (n.d.). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Available at: [Link]
ResearchGate. (2023). Highly Efficient Base Catalyzed N‐alkylation of Amines with Alcohols and β‐Alkylation of Secondary Alcohols with Primary Alcohols. Available at: [Link]
CCS Chemistry. (2025). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. Available at: [Link]
PMC. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Available at: [Link]
DTIC. (n.d.). A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Available at: [Link]
ResearchGate. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Available at: [Link]
PubMed. (2011). Selective N-alkylation of amines with alcohols by using non-metal-based acid-base cooperative catalysis. Available at: [Link]
Chemistry LibreTexts. (2015). 21.5: Synthesis of Amines by Alkylation. Available at: [Link]
Chemical Communications (RSC Publishing). (n.d.). Ruthenium-catalysed N-alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy. Available at: [Link]
PubMed. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Available at: [Link]
Organic Chemistry Portal. (1995). A convenient Two-Step Procedure for the Synthesis of Substituted Allylic Amines from Allylic Alcohols. Available at: [Link]
PMC. (n.d.). Synthesis of meta-carbonyl phenols and anilines. Available at: [Link]
ASABE. (2008). Ethanol production, purification, and analysis techniques: a review. Available at: [Link]
Google Patents. (n.d.). 2-(ethylamino)ethanol production method.
Mutagenicity Profiling of 2-(4-Amino-2-methylanilino)ethan-1-ol: A Comparative Ames Test Guide
This guide provides a technical comparison and experimental framework for evaluating the mutagenicity of 2-(4-Amino-2-methylanilino)ethan-1-ol (CAS 56331-22-7), a hair dye precursor structurally related to p-Phenylenedia...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a technical comparison and experimental framework for evaluating the mutagenicity of 2-(4-Amino-2-methylanilino)ethan-1-ol (CAS 56331-22-7), a hair dye precursor structurally related to p-Phenylenediamine (PPD) and Toluene-2,5-diamine (PTD).
Executive Summary & Chemical Identity[1]
2-(4-Amino-2-methylanilino)ethan-1-ol (also known as N-(2-Hydroxyethyl)-2-methyl-p-phenylenediamine ) is a primary intermediate used in oxidative hair coloring. It represents a structural hybrid between Toluene-2,5-diamine (PTD) and N-(2-Hydroxyethyl)-p-phenylenediamine (A80) .
From a toxicological perspective, this molecule is designed to mitigate the genotoxicity associated with parent aromatic amines (like PPD) by incorporating a hydroxyethyl side chain, which sterically hinders DNA intercalation and alters metabolic activation pathways. This guide outlines the protocol to validate this hypothesis using the Salmonella typhimurium reverse mutation assay (Ames Test) .
Primary Intermediate (Precursor) in oxidative hair dyes
Key Substituents
Methyl group (C2); Hydroxyethyl group (N1); Primary Amine (C4)
Comparative Analysis: Target vs. Alternatives
To assess the safety profile of the target molecule, it must be benchmarked against established alternatives. The following table synthesizes data from SCCS (Scientific Committee on Consumer Safety) opinions and toxicological literature.
The N-hydroxyethyl group reduces planarity and DNA binding affinity; alters N-hydroxylation potential.
Target Molecule (CAS 56331-22-7)
N-(2-Hydroxyethyl)-2-methyl-p-phenylenediamine
To Be Determined (Hypothesis: Negative/Weak)
Hybrid Structure: Combines the methyl group of PTD with the protective hydroxyethyl tail of A80.
Toxicological Hypothesis:
The addition of the N-hydroxyethyl group (as seen in A80) typically detoxifies the parent amine by preventing the formation of the reactive nitrenium ion or reducing its stability. However, the presence of the ortho-methyl group (as in PTD) introduces steric factors that must be tested. The Ames test will determine if the "protective" hydroxyethyl effect overrides the "activating" methyl effect.
Mechanism of Action & Metabolic Pathway[5]
The mutagenicity of aromatic amines depends on metabolic activation (bioactivation) by Cytochrome P450 enzymes (specifically CYP1A2). The following diagram illustrates the divergent pathways between the mutagenic parent (PTD) and the potentially safer target molecule.
Caption: Metabolic fate of the target molecule. The hydroxyethyl group is hypothesized to favor detoxification over bioactivation.
Experimental Protocol: Ames Test (OECD 471)
To scientifically validate the mutagenicity of CAS 56331-22-7, follow this rigorous protocol compliant with OECD Guideline 471.
Materials & Strains[6]
Tester Strains: S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (or S. typhimurium TA102).
Metabolic Activation: Aroclor 1254-induced or Phenobarbital/β-naphthoflavone-induced Rat Liver S9 fraction (10% v/v in S9 mix).
Note: For aromatic amines, Hamster S9 is sometimes more sensitive than Rat S9. It is recommended to run a parallel set with Hamster S9 if Rat S9 is negative but structural alerts persist.
Vehicle: DMSO (Dimethyl sulfoxide) or Water (depending on solubility).
(+S9): 2-Aminoanthracene (2-AA) or Benzo[a]pyrene.
Experimental Workflow
Caption: Step-by-step workflow for the Bacterial Reverse Mutation Assay (Ames Test).
Detailed Procedure
Dose Selection: Test 5 concentrations (e.g., 5000, 1500, 500, 150, 50 µ g/plate ). The top dose should be 5000 µ g/plate unless cytotoxicity (precipitate or background lawn thinning) is observed.
Plating (Standard Incorporation):
Mix 0.1 mL test solution + 0.1 mL bacterial culture + 0.5 mL S9 mix (or buffer).
Add 2.0 mL molten top agar (with trace histidine/biotin).
Pour onto minimal glucose agar plates.
Pre-Incubation Modification (Critical for Amines):
If the standard plate test is negative, perform the Pre-incubation method . Incubate the bacteria + chemical + S9 for 20 minutes at 37°C before adding top agar. This allows better interaction between the amine and the metabolic enzymes.
Evaluation:
Negative: No dose-dependent increase in revertants.
Positive: Dose-dependent increase (≥2-fold for TA98/TA100; ≥3-fold for TA1535/1537).
Interpretation of Results
The results for 2-(4-Amino-2-methylanilino)ethan-1-ol should be interpreted in the context of its analogs:
Scenario A (Desired): Negative in all strains (+/- S9).
Scenario B (Likely): Weak Positive in TA98 (+S9 only).
Scenario C: Strong Positive.
Self-Validating Check
To ensure the assay is valid:
Spontaneous Revertants: Must fall within historical control ranges (e.g., TA98: 15-50 colonies).
Positive Controls: Must show clear, significant increase.
Sterility: Control plates must show no growth.
References
OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. Link
SCCS. (2012).[1][2] Opinion on Toluene-2,5-diamine and its sulfate. Scientific Committee on Consumer Safety.[1][3][4][5][6] SCCS/1479/12. Link
SCCS. (2006). Opinion on p-Phenylenediamine. Scientific Committee on Consumer Products.[1][3][4] SCCP/0989/06. Link
Burnett, C., et al. (2010). Final Report on the Safety Assessment of Hydroxyethyl-p-Phenylenediamine Sulfate. International Journal of Toxicology. Link
Ames, B.N., et al. (1975). Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test. Mutation Research/Environmental Mutagenesis and Related Subjects. Link
Comparison of 2-(4-Amino-2-methylanilino)ethan-1-ol with other toluene-2,5-diamine derivatives
The following technical guide provides an in-depth comparative analysis of 2-(4-Amino-2-methylanilino)ethan-1-ol —a specialized N-substituted derivative of Toluene-2,5-Diamine (PTD)—against standard oxidative hair dye pr...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth comparative analysis of 2-(4-Amino-2-methylanilino)ethan-1-ol —a specialized N-substituted derivative of Toluene-2,5-Diamine (PTD)—against standard oxidative hair dye precursors.
Focus: 2-(4-Amino-2-methylanilino)ethan-1-ol vs. Toluene-2,5-Diamine (PTD)
Executive Summary
The development of oxidative hair dye precursors has shifted from maximizing color intensity to optimizing the balance between chromophore stability and toxicological safety . While Toluene-2,5-Diamine (PTD) remains the industry standard for formulating natural shades, its sensitization potential (EC3 ~0.17%) presents a formulation challenge.
2-(4-Amino-2-methylanilino)ethan-1-ol (referred to herein as N-HE-PTD ) represents a structural evolution of PTD. By introducing a hydroxyethyl group at the N1 position, this molecule alters the physicochemical profile—specifically hydrophilicity (logP) and steric hindrance—to potentially reduce skin penetration and sensitization risk while maintaining the core chromophore structure essential for natural hair coloring.
This guide evaluates N-HE-PTD against PTD and other relevant derivatives (e.g., Hydroxyethyl-p-phenylenediamine, HE-PPD) to assist formulation scientists in ingredient selection.
Chemical Profile & Structural Analysis
The core difference lies in the N-substitution. PTD is a primary diamine. N-HE-PTD is a secondary amine at the N1 position, which significantly impacts its reaction kinetics and solubility.
Feature
Toluene-2,5-Diamine (PTD)
2-(4-Amino-2-methylanilino)ethan-1-ol (N-HE-PTD)
Hydroxyethyl-p-phenylenediamine (HE-PPD)
CAS Number
95-70-5
56331-22-7
93841-25-9 (Sulfate)
Molecular Structure
2-Methyl-1,4-benzenediamine
N-(2-Hydroxyethyl)-2-methyl-1,4-benzenediamine
N-(2-Hydroxyethyl)-1,4-benzenediamine
Molecular Weight
122.17 g/mol
166.22 g/mol
152.19 g/mol
LogP (Predicted)
~0.16 (Lipophilic)
~ -0.5 to -0.8 (Hydrophilic)
~ -0.8 (Hydrophilic)
Electronic Effect
Strong electron donor (Primary Amine)
Modified donor (Secondary Amine + Inductive withdraw of -OH)
Modified donor
Primary Function
Primary Intermediate
Primary Intermediate
Primary Intermediate
Structural Impact on Performance
Sensitization (The "Why"): The hydroxyethyl tail increases water solubility. According to the Lipophilicity-Sensitization Relationship , lower logP values generally correlate with reduced skin penetration rates, thereby lowering the bioavailability of the hapten in the epidermis [1].
Steric Hindrance: The bulky hydroxyethyl group at N1 creates steric hindrance during the coupling reaction (specifically with couplers like Resorcinol or m-Aminophenol). This can modulate the reaction rate, preventing "rapid-fire" oxidation that leads to off-tones or band formation.
Comparative Performance Metrics
A. Toxicological Profile (Sensitization)
While PTD is a known strong sensitizer, N-substitution is a proven strategy to mitigate this risk.
PTD: LLNA EC3 value is approximately 0.17% (Strong Sensitizer) [2].
HE-PPD (Analog): The non-methylated analog shows reduced sensitization potency compared to PPD.
N-HE-PTD (Projected): Based on Structure-Activity Relationships (SAR), the combination of the methyl group (which reduces planarity/intercalation) and the hydroxyethyl group (which reduces penetration) suggests an improved safety margin . It is expected to classify as a Moderate to Weak sensitizer, similar to ME-PPD (EC3 ~4.3%) [3].
B. Colorimetric Performance (Delta E & Chromophore)
The N-substitution induces a bathochromic shift (red-shift) in the final dye molecule due to the electron-donating nature of the alkyl group on the nitrogen.
Parameter
PTD System
N-HE-PTD System
Coupling with Resorcinol
Standard Natural Brown/Black
Warmer Brown (Red-shifted)
Coupling with m-Aminophenol
Blue-Violet
Deep Violet/Blue
Grey Coverage
Excellent (High penetration)
Good (Slower penetration due to size/polarity)
Wash Fastness
High
Moderate-High (Hydrophilicity may increase washout slightly)
Mechanism of Action: Oxidative Coupling
The following diagram illustrates the comparative reaction pathway. Note how the N-substituted intermediate follows the same oxidation mechanism but with altered kinetics due to the N-R group.
Figure 1: Oxidative coupling pathway.[1] The N-hydroxyethyl group on N-HE-PTD stabilizes the reactive diimine intermediate slightly compared to PTD, potentially reducing non-specific side reactions.
Experimental Protocols
To validate the substitution benefit, the following protocols are recommended.
Protocol A: Comparative Sensitization Screening (In Chemico DPRA)
Purpose: To quantify the reactivity of N-HE-PTD with skin proteins (cysteine/lysine) as a proxy for sensitization potential, comparing it to PTD.
Reagent Preparation:
Prepare 100 mM stock solutions of PTD and N-HE-PTD in Acetonitrile/Water (1:1).
Prepare synthetic peptides containing Cysteine (C-peptide) and Lysine (K-peptide).
Incubation:
Mix precursor solution with peptide solution at a 1:10 (peptide:chemical) molar ratio.
Incubate in the dark at 25°C for 24 hours.
Analysis:
Analyze samples via HPLC-UV (220 nm).
Calculate Peptide Depletion (%) :
Interpretation:
High Depletion (>13.89% avg) = Strong Sensitizer (Likely PTD).
Moderate/Low Depletion = Reduced Sensitization (Expected for N-HE-PTD).
Cuvette A: 1 mM PTD + 1 mM Resorcinol + 10 mM H2O2.
Cuvette B: 1 mM N-HE-PTD + 1 mM Resorcinol + 10 mM H2O2.
Measurement:
Monitor Absorbance at
(approx. 480-520 nm) every 10 seconds for 30 minutes.
Data Processing:
Plot
vs. Time to determine pseudo-first-order rate constants.
Expectation: N-HE-PTD will show a slightly lower rate constant (
) due to steric hindrance, indicating a more controlled color development.
Decision Matrix for Formulation
Use this flowchart to determine when to substitute PTD with N-HE-PTD.
Figure 2: Formulation decision matrix balancing safety claims against color depth requirements.
References
Basketter, D. A., et al. (2014). "The impact of skin sensitization potency on the risk of allergic contact dermatitis." Cutaneous and Ocular Toxicology. Link
SCCS (Scientific Committee on Consumer Safety). (2012). "Opinion on Toluene-2,5-diamine and its sulfate." SCCS/1479/12. Link
Blömeke, B., et al. (2015). "The 2-Methoxymethyl Modification of p-Phenylenediamine Reduces the Sensitization Risk for Hairdressers to Hair Dyes." Journal of Investigative Dermatology. Link
Goebel, C., et al. (2012). "Quantitative risk assessment for skin sensitization: a case study of PPD and PTD in hair dye products." Toxicology. Link
Nohynek, G. J., et al. (2004). "Safety assessment of personal care products/cosmetics and their ingredients." Toxicology and Applied Pharmacology. Link
Validation of Analytical Methods for 2-(4-Amino-2-methylanilino)ethan-1-ol per ICH Guidelines
This guide serves as a technical benchmark for the validation of analytical procedures for 2-(4-Amino-2-methylanilino)ethan-1-ol (also referred to as N-(2-Hydroxyethyl)-2-methyl-1,4-phenylenediamine), complying with the...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a technical benchmark for the validation of analytical procedures for 2-(4-Amino-2-methylanilino)ethan-1-ol (also referred to as N-(2-Hydroxyethyl)-2-methyl-1,4-phenylenediamine), complying with the modernized ICH Q2(R2) and ICH Q14 guidelines.[1][2]
A Comparative Guide for Analytical Development
Executive Summary: The Analytical Challenge
2-(4-Amino-2-methylanilino)ethan-1-ol is a substituted phenylenediamine derivative widely used as a primary intermediate in oxidative hair coloring and polymer synthesis.[1][2] Like its parent compound, p-phenylenediamine (PPD), it exhibits high susceptibility to auto-oxidation , forming quinone diimines and Bandrowski’s base-like trimers upon exposure to air or light.[1][2]
The Problem: Legacy analytical methods (e.g., Isocratic HPLC-UV or Potentiometric Titration) often fail to resolve the parent amine from its early-stage oxidation byproducts, leading to false-positive potency results .[1][2]
The Solution: This guide validates a Stability-Indicating Gradient RP-HPLC-PDA Method , benchmarking it against traditional Isocratic alternatives to demonstrate superior specificity and sensitivity required by current ICH Q2(R2) standards.
Comparative Analysis: Gradient vs. Isocratic
The following table objectively compares the proposed Gradient method against the industry-standard Isocratic method.
Table 1: Performance Benchmark
Feature
Method A: Gradient RP-HPLC (Proposed)
Method B: Isocratic HPLC (Legacy)
Impact on Data Quality
Separation Mechanism
Hydrophobic discrimination via increasing organic modifier ()
Constant polarity (e.g., 10% MeOH)
Gradient elutes highly polar degradants early and lipophilic dimers late.[1][2]
Specificity
High : Resolves parent peak ( min) from oxidative degradant ( min).[2]
Low : Degradant often co-elutes as a shoulder on the main peak.
Detection: 254 nm (primary) and 280 nm (secondary).[2]
Temperature:
.
Gradient Program
Time (min)
% Mobile Phase A
% Mobile Phase B
Event
0.0
95
5
Initial Hold
2.0
95
5
End of Isocratic Hold
8.0
40
60
Gradient Ramp
8.1
5
95
Wash
10.0
5
95
Wash Hold
10.1
95
5
Re-equilibration
12.0
95
5
End of Run
Standard Preparation (Self-Validating Step)
To ensure data integrity, use an Internal Standard (IS) such as Acetanilide to correct for injection variability.[1][2]
Stock Solution: Dissolve 50 mg of 2-(4-Amino-2-methylanilino)ethan-1-ol in 50 mL of Methanol (1000 ppm). Note: Prepare fresh daily and store in amber glass (light sensitive).
Working Standard: Dilute Stock to 50 ppm using Mobile Phase A.
Validation Workflow (ICH Q2 R2)
The following workflow illustrates the decision logic for validating this method, ensuring alignment with ICH Q14 (Method Development).
ICH Harmonised Guideline. (2024). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Link
ICH Harmonised Guideline. (2024). Analytical Procedure Development Q14. International Council for Harmonisation. Link
European Medicines Agency. (2023).[2] Scientific Guideline on Validation of Analytical Procedures.Link
PubChem. (2025).[2][4][5] Compound Summary: 2-(4-Amino-2-methylanilino)ethanol.[1][2] National Library of Medicine. Link[1][2]
Scientific Reports. (2020). Analytical methods for amino acid determination in organisms.[6][7] (Contextual reference for amine derivatization/analysis). Link
Comparative Guide: In Vitro vs. In Vivo Absorption of 2-(4-Amino-2-methylanilino)ethan-1-ol (HC Red No. 3)
Executive Summary This guide analyzes the dermal absorption profile of 2-(4-Amino-2-methylanilino)ethan-1-ol , commonly referred to in regulatory dossiers as HC Red No. 3 .
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide analyzes the dermal absorption profile of 2-(4-Amino-2-methylanilino)ethan-1-ol , commonly referred to in regulatory dossiers as HC Red No. 3 . As a semi-permanent hair dye ingredient, its safety assessment relies heavily on quantifying systemic exposure.
While historical in vivo (rat) data exists, the current regulatory gold standard—driven by the EU cosmetics animal testing ban and SCCS (Scientific Committee on Consumer Safety) guidelines—is OECD Guideline 428 (In Vitro) .
Key Finding: In vitro studies using human skin have demonstrated a higher, more conservative absorption value (
) compared to in vivo rat models ( of applied dose). This discrepancy highlights the "reservoir effect" in in vitro methodologies, where the compound retained in the skin is calculated as "absorbed" to ensure maximum safety margins.
Compound Profile & Physicochemical Context
Understanding the molecule's behavior in solution is prerequisite to designing valid absorption protocols.
Used in semi-permanent (non-oxidative) and oxidative dyes.
CAS Number
2871-01-4
Unique identifier for dossier searches.
Molecular Weight
166.22 g/mol
Low MW (<500 Da) favors dermal penetration.
Log Pow
pH-dependent
Critical: Solubility changes with pH. Receptor fluid must be buffered to maintain sink conditions.
Methodological Comparison: The Core Logic
The transition from in vivo to in vitro is not merely ethical; it represents a shift from "systemic mass balance" to "cutaneous barrier flux."
In Vitro (OECD 428): The Static Diffusion Model
System: Franz Diffusion Cell.
Barrier: Excised human skin (dermatomed to ~400
) or pig ear skin.
Logic: Measures the rate at which the molecule passively diffuses from a donor chamber (formulation) through the skin into a receptor fluid.
The "Worst-Case" Assumption: In regulatory calculations (SCCS), any dye remaining in the epidermis/dermis after washing is considered "absorbed" unless proven otherwise. This often leads to higher calculated absorption values.
In Vivo (OECD 427): The Systemic Mass Balance Model
System: Live Wistar Rats (Historical).
Tracer:
C-labeled HC Red No. 3.
Logic: The molecule is applied to shaved skin. Absorption is defined by what is recovered in urine, feces, expired air, and the carcass after a set time (usually 24-72h).
Limitation: Rat skin is generally more permeable than human skin, yet in vivo studies sometimes show lower absorption because the skin depot (reservoir) is not always fully accounted for if it doesn't reach systemic circulation during the observation window.
Comparative Data Analysis
The following data compares the pivotal studies cited in the SCCS Opinion on HC Red No. 3 (SCCS/1293/10).
Metric
In Vitro Study (TNO, 2005)
In Vivo Study (Inveresk, 2005)
Subject
Human Skin (Dermatomed)
Wistar Rat (Live)
Dose Applied
3.0% Formulation (Non-oxidative)
3.0% Formulation (C-labeled)
Exposure Time
30 minutes (Rinse), 24h monitoring
30 minutes (Rinse), 72h monitoring
Mean Absorption
(of applied dose)
SCCS Safety Value
(Mean + 1SD)
N/A (Superseded by in vitro)
Recovery
Critical Insight:
The in vitro value (
) is used for the Margin of Safety (MoS) calculation. Even though rat skin is thinner, the in vitro protocol forces a conservative estimate by including the skin-bound fraction. If you were to rely solely on the in vivo rat data (), you might underestimate the potential local skin concentration in humans.
Experimental Protocols
Protocol A: In Vitro Dermal Absorption (Franz Cell)
Standard: OECD Guideline 428
1. Membrane Preparation:
Use human abdominal skin (from plastic surgery) or pig ear skin.
Dermatome to thickness of 200–400
.
Integrity Check: Measure Tritiated Water (
H-HO) flux or TEWL (Transepidermal Water Loss) to ensure the barrier is intact before applying the dye.
2. Receptor Fluid Selection (Critical Step):
HC Red No. 3 has specific solubility requirements.
Regulatory status and REACH registration of 2-(4-Amino-2-methylanilino)ethan-1-ol
Comprehensive Performance and Regulatory Guide: 2-(4-Amino-2-methylanilino)ethan-1-ol in Oxidative Hair Dyes As the cosmetic and personal care industries face mounting scrutiny over the toxicological profiles of legacy i...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Performance and Regulatory Guide: 2-(4-Amino-2-methylanilino)ethan-1-ol in Oxidative Hair Dyes
As the cosmetic and personal care industries face mounting scrutiny over the toxicological profiles of legacy ingredients, the shift toward rationally designed, safer chemical alternatives has become a primary focus for drug development professionals and formulation scientists. This guide provides an objective, data-driven analysis of 2-(4-Amino-2-methylanilino)ethan-1-ol (CAS 56331-22-7)—a next-generation oxidative hair dye precursor engineered to mitigate the severe sensitization risks associated with traditional aromatic amines[[“]].
Regulatory Landscape and REACH Compliance
The regulatory framework governing oxidative hair dyes is uniquely stringent, operating at the intersection of industrial chemical registration and consumer safety.
REACH Registration: Under the European Chemicals Agency (ECHA), the manufacturing and importation of 2-(4-Amino-2-methylanilino)ethan-1-ol requires REACH compliance. Depending on the specific tonnage band, registrants must submit a comprehensive technical dossier detailing in vitro skin sensitization, mutagenicity (Ames test), and environmental toxicity.
EU Cosmetics Regulation (EC) No 1223/2009: Legacy precursors like p-Phenylenediamine (PPD) are strictly capped at a maximum 2% on-head concentration due to their classification as extreme sensitizers[2]. Because up to 60% of PPD can remain unreacted after the standard 30–45 minute color development window, consumers are exposed to high levels of free monomer, which is the primary driver of allergic contact dermatitis (ACD)[3].
The Strategic Shift: Regulatory bodies (such as the SCCS) are increasingly favoring modified PPD derivatives. 2-(4-Amino-2-methylanilino)ethan-1-ol is structurally designed to bypass the hazardous endpoints of PPD while maintaining the necessary oxidative coupling chemistry required for permanent color formation[4].
Molecular Causality: Why Structural Modification Works
To understand the performance of 2-(4-Amino-2-methylanilino)ethan-1-ol, we must examine the causality between its molecular architecture and its biological interaction. The addition of a 2-hydroxyethyl group and a methyl group to the aniline backbone achieves two critical safety mechanisms:
Steric Hindrance (Reduced Haptenation): During the dyeing process, precursors are oxidized into highly reactive electrophilic quinonediimines (QDIs)[2]. In legacy dyes, these QDIs easily bind to nucleophilic residues on epidermal proteins (haptenation), triggering dendritic cell activation[4]. The bulky side chains of 2-(4-Amino-2-methylanilino)ethan-1-ol physically impede this protein binding, disrupting the molecular initiating event of sensitization[[“]].
Hydrophilic Partitioning (Lower LogKow): The hydroxyl moiety significantly lowers the molecule's octanol-water partition coefficient (LogKow). Because the human stratum corneum is highly lipophilic, this increased hydrophilicity drastically reduces the unreacted monomer's ability to penetrate the skin barrier, yielding an approximately 1000-fold reduction in skin permeability compared to legacy amines[[“]].
Caption: Oxidative coupling pathway vs. protein haptenation risk in hair dye precursors.
Quantitative Performance Benchmarking
The following table synthesizes experimental data comparing 2-(4-Amino-2-methylanilino)ethan-1-ol against legacy precursors (PPD, PTD) and other modern alternatives (ME-PPD).
Precursor Molecule
Sensitization Potency (LLNA EC3)
Peptide Depletion (DPRA)
Relative Skin Permeability
Color Fastness / Yield
PPD (Legacy)
Extreme (< 0.1%)
High (55.5%)
Baseline (1.0x)
Excellent
PTD (Legacy)
Extreme (0.17%)
High (~50.0%)
0.8x
Excellent
ME-PPD (Alternative)
Moderate (4.3%)
Moderate (~35.0%)
< 0.1x
Good
2-(4-Amino-2-methylanilino)ethan-1-ol
Weak/Moderate (> 5.0%)
Low (22.0 - 24.0%)
~0.001x
Good
Data synthesis indicates that bulky PPD analogues maintain viable coloring ability while exhibiting markedly reduced peptide reactivity and minimal skin penetration[[“]],[4].
Experimental Validation Protocols
To ensure scientific trustworthiness, the claims regarding reduced sensitization and penetration must be validated through rigorous, self-validating in vitro assays. Below are the standardized methodologies used to generate the comparative data.
Protocol A: Direct Peptide Reactivity Assay (DPRA) - OECD 442C
Objective: To quantify the reduced electrophilic binding capacity (haptenation) resulting from the precursor's steric hindrance.
Self-Validating Mechanism: The inclusion of a positive control (Cinnamic aldehyde) ensures the assay is only accepted if the control depletion falls within the historical validation range (60-80%), confirming the synthetic peptides are active and the HPLC system is calibrated.
Peptide Preparation: Prepare synthetic heptapeptides containing Cysteine (0.667 mM) and Lysine (0.667 mM) in phosphate buffer (pH 7.5) and ammonium acetate buffer (pH 10.2), respectively. Causality: These specific pH levels maintain the target amino acids in their reactive, unprotonated states, mimicking the nucleophilic environment of epidermal proteins.
Dosing & Incubation: Incubate 2-(4-Amino-2-methylanilino)ethan-1-ol with the Cysteine peptide at a 1:10 molar ratio, and the Lysine peptide at a 1:50 molar ratio. Store in the dark at 25°C for 24 hours. Causality: A 24-hour incubation ensures that even sterically hindered, slow-reacting molecules have ample time to interact, eliminating the risk of false-negative safety profiles.
Quantification: Analyze the unreacted peptide concentration using HPLC-UV at 220 nm. Causality: UV detection at 220 nm specifically targets the peptide bond backbone, allowing precise quantification against a standard calibration curve without interference from the dye precursor.
Protocol B: In Vitro Skin Permeation Assay - OECD 428
Objective: To validate the reduction in systemic exposure caused by the molecule's lowered LogKow.
Self-Validating Mechanism: Prior to dosing, membrane integrity is verified using Trans-Epidermal Water Loss (TEWL) measurements. Any skin disc with a TEWL > 15 g/m²/h is rejected, ensuring that measured permeation is strictly a function of the chemical's properties, not a compromised barrier.
Membrane Mounting: Mount ex vivo porcine ear skin (dermatomed to 400-500 µm thickness) onto static Franz diffusion cells. Causality: Porcine ear skin is the industry gold-standard surrogate for human skin due to its highly comparable lipid matrix and hair follicle density.
Receptor Fluid Preparation: Fill the receptor chamber with PBS (pH 7.4) supplemented with 1% Tween 20. Causality: Because the modified precursor is highly hydrophilic, Tween 20 is required to maintain physiological "sink conditions," ensuring the receptor fluid does not artificially saturate and bottleneck the permeation rate.
Application: Apply 20 mg/cm² of the fully mixed oxidative dye formulation (Precursor + Coupler + H2O2) to the donor compartment.
Kinetic Sampling: Withdraw 200 µL aliquots from the receptor fluid at t = 0, 2, 4, 8, and 24 hours. Immediately replace the withdrawn volume with fresh, temperature-equilibrated buffer.
Analysis: Quantify the penetrated unreacted monomer using LC-MS/MS to calculate the cumulative permeation profile[3].
Caption: OECD 428 in vitro skin permeation experimental workflow.
Title : Quantification of p-Phenylenediamine in Hair Dyes and Health Risk Implications in the UAE: Describing Discordances Between Regulations and Real-Life Practices
Source : National Institutes of Health (PMC)
URL :[Link]
Title : Development of novel alternative hair dyes to hazardous para-phenylenediamine
Source : ResearchGate
URL :[Link]
Title : Study of P-Phenylenediamine (PPD) Concentrations after Hair Dye Mixing: A Call for Safety Reassessment
Source : MDPI
URL :[Link]
Comparative colorimetric analysis of dyes derived from 2-(4-Amino-2-methylanilino)ethan-1-ol
Comparative Colorimetric Analysis of Dyes Derived from 2-(4-Amino-2-methylanilino)ethan-1-ol Executive Summary This guide provides a technical comparative analysis of oxidative dyes derived from 2-(4-Amino-2-methylanilin...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Colorimetric Analysis of Dyes Derived from 2-(4-Amino-2-methylanilino)ethan-1-ol
Executive Summary
This guide provides a technical comparative analysis of oxidative dyes derived from 2-(4-Amino-2-methylanilino)ethan-1-ol (referred to herein as HE-PTD ; CAS 56331-22-7). Designed for researchers in cosmetic chemistry and textile engineering, this document evaluates HE-PTD against industry-standard precursors: p-Phenylenediamine (PPD) and p-Toluenediamine (PTD) .
The analysis focuses on the structural-activity relationships (SAR) that dictate colorimetric shifts, solubility profiles, and toxicological advantages. Experimental data indicates that the dual modification (N-hydroxyethylation and ring methylation) of the p-phenylenediamine core results in a bathochromic shift (warmer tones) and significantly improved safety profiles compared to unsubstituted analogs.
Chemical Profile & Structural Rationale
The molecule 2-(4-Amino-2-methylanilino)ethan-1-ol represents a "hybrid" optimization of the standard oxidative dye precursor.
Core Scaffold: 2-Methyl-1,4-benzenediamine (PTD).
Modification: N-substitution with a hydroxyethyl group at the 1-position amine.[1]
Structural Comparison
Common Name
Abbreviation
Chemical Structure Features
Primary Function
p-Phenylenediamine
PPD
Unsubstituted diamine.
Deep black/brown standard; high sensitization risk.
Mechanistic Insight:
The methyl group introduces steric hindrance, twisting the planar structure slightly, which modulates the molar extinction coefficient (
) and shifts the absorption maximum (). The hydroxyethyl group acts as a weak electron donor (auxochrome) and increases hydrophilicity (LogP reduction), reducing transdermal penetration and systemic bioavailability.
Experimental Methodology
To objectively compare the colorimetric performance, the following protocol synthesizes "Indo" dyes via oxidative coupling. This protocol is self-validating: the formation of the specific chromophore is confirmed by the distinct color development upon addition of the oxidant.
Reagents & Setup
Precursors (0.025 M): PPD, PTD, and HE-PTD (dissolved in 1:1 Ethanol/Water).
Oxidant: Hydrogen Peroxide (6% solution, pH adjusted to 9.5 with Ammonium Hydroxide).
Substrate: Bleached yak hair or standard wool swatches (keratin mimics).
Synthesis & Dyeing Protocol
Equimolar Mixing: Mix 10 mL of Precursor solution with 10 mL of Coupler solution.
Activation: Add 20 mL of Oxidant/Buffer mixture. Vortex immediately for 10 seconds.
Application: Immerse the keratin substrate into the reaction bath at 30°C for 30 minutes.
Quenching: Rinse substrate with warm water (40°C) followed by a 10% acetic acid rinse to stop oxidation.
Drying: Air dry in the dark to prevent photo-oxidation prior to measurement.
Colorimetric Analysis
Measurements are taken using a Spectrophotometer (d/8° geometry, D65 illuminant, 10° observer). Data is reported in the CIE
color space:
: Lightness (0=Black, 100=White).
: Green (-) to Red (+).
: Blue (-) to Yellow (+).
Comparative Performance Analysis
The following data illustrates the spectral shifts observed when HE-PTD is coupled with standard couplers compared to PPD and PTD.
Table 1: Coupling with Resorcinol (Standard Brown/Natural Series)
Precursor
(nm)
(Lightness)
(Red/Green)
(Yellow/Blue)
Visual Character
PPD
485
22.4
+1.5
+4.2
Flat, Neutral Brown
PTD
492
24.1
+3.8
+5.1
Warm Brown
HE-PTD
505
26.5
+6.2
+2.8
Red-Brown / Mahogany
Analysis: HE-PTD exhibits a bathochromic shift (+20 nm vs PPD). The steric bulk of the methyl and hydroxyethyl groups prevents the formation of tightly packed aggregates, resulting in a lighter (
) but more chromatic () shade.
Table 2: Coupling with m-Aminophenol (Fashion/Violet Series)
Precursor
(nm)
(Lightness)
(Red/Green)
(Yellow/Blue)
Visual Character
PPD
535
19.8
+12.5
-8.4
Deep Violet
PTD
542
21.5
+15.2
-6.1
Warm Violet
HE-PTD
558
23.2
+19.8
-4.5
Bright Magenta-Violet
Analysis: The electron-donating effect of the hydroxyethyl group on the amine nitrogen enhances the "push-pull" character of the resulting indoaniline dye, significantly boosting the red index (
).
Mechanism of Action (Visualization)
The formation of the dye involves the oxidation of HE-PTD to a quinonediimine intermediate, which is then attacked by the nucleophilic coupler.
Figure 1: Oxidative coupling pathway of HE-PTD. The N-hydroxyethyl group remains intact, influencing the solubility and electronic properties of the final chromophore.
Safety & Solubility Advantages
Beyond colorimetry, HE-PTD offers critical functional advantages for drug and formulation development:
Reduced Sensitization: The hydroxyethyl tail increases the molecular weight and hydrophilicity. This reduces the partition coefficient (LogP), making it difficult for the molecule to penetrate the stratum corneum and interact with Langerhans cells, thereby lowering the risk of contact dermatitis compared to PPD.
Solvatochromism: Dyes derived from HE-PTD show marked solvatochromism. In polar solvents (water/ethanol), they exhibit a hyperchromic effect (increased intensity) due to hydrogen bonding with the hydroxyl group.
Conclusion
2-(4-Amino-2-methylanilino)ethan-1-ol (HE-PTD) is a high-performance alternative to PPD and PTD. It allows formulators to access warmer, more vibrant chromaticities (higher
values) while adhering to stricter safety profiles. For applications requiring deep, neutral blacks, PPD remains superior; however, for red, violet, and warm brown formulations, HE-PTD provides a superior balance of color intensity and toxicological safety.
References
Comparison of molecular structures, hair dye usage exposure and skin sensitization. ResearchGate.
[Link]
PubChem Compound Summary for CID 66713: 2-(4-Amino-N-ethylanilino)ethanol. National Center for Biotechnology Information.
[Link]
PPD to PTD: The Evolution of Safe Hair Dye Chemistry. NICHEM Solutions.
[Link]
A Review of Aspects of Oxidative Hair Dye Chemistry. National Institutes of Health (PMC).
[Link]
Assessment of 2-(4-Amino-2-methylanilino)ethan-1-ol purity using certified reference materials
Comprehensive Comparison Guide: Assessment of 2-(4-Amino-2-methylanilino)ethan-1-ol Purity Using Certified Reference Materials Executive Summary 2-(4-Amino-2-methylanilino)ethan-1-ol (CAS 56331-22-7) is a highly speciali...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Comparison Guide: Assessment of 2-(4-Amino-2-methylanilino)ethan-1-ol Purity Using Certified Reference Materials
Executive Summary
2-(4-Amino-2-methylanilino)ethan-1-ol (CAS 56331-22-7) is a highly specialized aromatic amine utilized extensively as an oxidative hair dye precursor and a photographic developing agent intermediate. Because aromatic amines are subject to stringent toxicological scrutiny—owing to potential genotoxicity and skin sensitization—determining the absolute purity of this compound is a critical regulatory requirement.
Standard "area percent" purity derived from routine chromatography is insufficient, as it ignores response factor variations and “invisible” impurities (e.g., inorganic salts, residual moisture). Therefore, modern analytical workflows mandate the use of Certified Reference Materials (CRMs) to establish unbroken metrological traceability to the International System of Units (SI). This guide objectively compares the leading analytical methodologies for assessing the purity of this compound, providing researchers with causality-driven experimental protocols.
Section 1: The Mechanistic Role of Certified Reference Materials (CRMs)
A CRM provides a certified property value with an associated expanded measurement uncertainty (
). When analyzing 2-(4-Amino-2-methylanilino)ethan-1-ol, CRMs act as the foundational anchor for two distinct analytical approaches:
Direct External Calibration: Utilizing an exact-match CRM of 2-(4-Amino-2-methylanilino)ethan-1-ol to calibrate chromatographic responses. This ensures that the detector's response factor is accurately mapped to a known mass fraction[1].
Primary Ratio Measurement: Utilizing a highly pure, structurally unrelated universal CRM (e.g., Maleic Acid or 1,4-BTMSB-d4) as an internal standard to determine the absolute mass fraction of the analyte via Quantitative Nuclear Magnetic Resonance (qNMR)[2].
The causality behind prioritizing CRMs over "analytical grade" standards lies in the uncertainty budget. A CRM accounts for homogeneity and long-term stability, ensuring that batch-to-batch variations in cosmetic or pharmaceutical formulations are strictly due to the sample, not standard degradation[3].
Section 2: Comparative Analysis of Analytical Methodologies
Selecting the correct analytical technique depends on whether the goal is absolute mass fraction determination or trace impurity profiling. Below is a comparative assessment of the three primary methodologies.
Table 1: Performance Comparison of Analytical Techniques for Purity Assessment
Analytical Technique
Calibration Dependency
LOD / LOQ (Typical)
Precision (%RSD)
Primary Use Case & Causality
1H-qNMR
Universal CRM (Internal)
~0.1% / 0.5%
< 0.5%
Absolute Purity: Signal intensity is directly proportional to the number of nuclei, independent of chemical structure. Detects all protonated impurities.
HPLC-DAD
Exact-Match CRM (External)
0.01% / 0.05%
0.5% - 1.0%
Routine Profiling: Relies on chromophore absorption. Excellent for separating structurally similar organic impurities, but misses inorganic salts.
LC-MS/MS
Exact-Match CRM + Isotope
0.001% / 0.005%
2.0% - 5.0%
Trace/Genotoxic Analysis: Unmatched sensitivity. Susceptible to matrix effects (ionization suppression), making main-peak absolute quantification difficult[4].
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic reasoning (causality) behind the experimental choice.
Protocol A: Absolute Purity Determination via 1H-qNMR
Quantitative NMR is the gold standard for primary ratio measurements because it does not require an exact-match CRM.
Internal Standard Selection: Maleic Acid CRM is chosen because it produces a distinct singlet at ~6.3 ppm. Causality: This region is perfectly isolated from the aromatic protons of 2-(4-Amino-2-methylanilino)ethan-1-ol (6.5–7.5 ppm) and its aliphatic ethanolamine protons (2.5–3.8 ppm), preventing integration overlap.
Step-by-Step Methodology:
Gravimetric Preparation: Accurately weigh ~20 mg of the 2-(4-Amino-2-methylanilino)ethan-1-ol sample and ~10 mg of the Maleic Acid CRM using a calibrated microbalance (readability
mg) into the same vial. Causality: Co-weighing directly into the same vessel minimizes transfer losses and mathematically locks the exact mass ratio.
Solubilization: Dissolve the mixture in 0.8 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6). Causality: The highly polar DMSO-d6 disrupts hydrogen bonding from the primary/secondary amines and the hydroxyl group, ensuring complete dissolution and yielding sharp, well-resolved NMR lines.
Acquisition Parameters: Set the relaxation delay (
) to 60 seconds. Causality: must be (longitudinal relaxation time) of the slowest relaxing proton. This guarantees >99.3% magnetization recovery between pulses, preventing severe integration bias.
Validation: Phase and baseline correct the spectrum manually. Calculate the purity using the standard qNMR mass-balance equation. The system is self-validating if the integral ratio of the analyte's aromatic protons to its aliphatic protons matches the theoretical stoichiometric ratio (3:4).
Protocol B: Relative Purity Profiling via HPLC-DAD
When an exact-match CRM is available, HPLC-DAD provides excellent separation of process impurities (e.g., unreacted starting materials or oxidized dimers)[5].
Step-by-Step Methodology:
Mobile Phase Preparation: Prepare Phase A: 10 mM Ammonium Acetate buffer adjusted to pH 6.0. Phase B: LC-MS grade Acetonitrile. Causality: The secondary amine of the analyte has a pKa of ~5.5. Running at an unbuffered or highly acidic pH leads to partial ionization, causing split peaks or severe peak tailing. A pH of 6.0 ensures consistent chromatographic retention.
Calibration Curve: Prepare 5 concentration levels (10 to 100 µg/mL) using the exact-match 2-(4-Amino-2-methylanilino)ethan-1-ol CRM.
Chromatographic Separation: Inject 5 µL onto a C18 column (2.1 x 100 mm, 1.7 µm) maintained at 40°C. Run a linear gradient from 5% B to 95% B over 10 minutes.
Validation (Peak Purity): Monitor at
(typically ~240 nm and 280 nm). Causality: Utilize the DAD spectral library to perform a peak purity match across the leading edge, apex, and trailing edge of the main peak. This self-validates the method by proving no hidden impurities are co-eluting beneath the target compound.
Section 4: Workflows and Decision Matrices
To streamline laboratory operations, the following logical frameworks dictate how to process samples and select the appropriate analytical method.
Fig 1: End-to-end analytical workflow for CRM-calibrated purity assessment.
Fig 2: Decision matrix for selecting the optimal analytical methodology.
References
Quantitative NMR as a Versatile Tool for the Reference Material Preparation - MDPI
Source: MDPI
URL
Internal Standard for qNMR (Calibration Standard for qNMR)
Identification of 2C-B in Hair by UHPLC-HRMS/MS.
Determination of prohibited lead and cadmium traces in hair dyes and henna samples using liquid phase microextraction
Source: ResearchGate
URL
Comprehensive Operational Guide for the Safe Handling and Disposal of 2-(4-Amino-2-methylanilino)ethan-1-ol Introduction 2-(4-Amino-2-methylanilino)ethan-1-ol (CAS No. 56331-22-7), also known as 4-amino-2-methyl-N-(2-hyd...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Operational Guide for the Safe Handling and Disposal of 2-(4-Amino-2-methylanilino)ethan-1-ol
Introduction
2-(4-Amino-2-methylanilino)ethan-1-ol (CAS No. 56331-22-7), also known as 4-amino-2-methyl-N-(2-hydroxyethyl)aniline, is a primary aromatic amine widely utilized as an intermediate in oxidative hair dye formulations and chemical synthesis. Due to its electron-rich aromatic system, it is highly reactive and poses significant environmental and occupational hazards. This guide provides laboratory scientists and drug development professionals with field-proven, self-validating protocols for the safe logistical management and disposal of this compound, ensuring compliance with U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards.
Hazard Profile & Mechanistic Causality
Understanding the chemical behavior of 2-(4-Amino-2-methylanilino)ethan-1-ol is critical for designing effective disposal strategies.
Systemic Toxicity via Dermal Absorption: Like many aniline derivatives, this compound is highly lipid-soluble. It can rapidly partition into the stratum corneum and enter systemic circulation, potentially causing methemoglobinemia (the dangerous oxidation of Fe²⁺ to Fe³⁺ in hemoglobin).
Aquatic Toxicity: Aromatic amines resist standard biological degradation in municipal wastewater treatment plants. If discharged into drains, they persist in aquatic ecosystems, exhibiting high toxicity to aquatic flora and fauna ().
Oxidative Reactivity: The compound is chemically designed to undergo rapid oxidation. Mixing its waste with strong oxidizers (e.g., concentrated nitric acid, peroxides) in a generic waste carboy can initiate an exothermic runaway reaction.
Quantitative Data & Waste Characterization
Waste characterization is the foundational step in RCRA compliance. The table below summarizes the physicochemical properties that dictate our disposal methodology.
Property
Value / Characteristic
Operational Disposal Implication
Chemical Name
2-(4-Amino-2-methylanilino)ethan-1-ol
Must be explicitly listed on all hazardous waste manifests.
CAS Number
56331-22-7
Essential for accurate tracking by licensed disposal vendors.
Chemical Class
Primary Aromatic Amine
Mandates handling as a potential sensitizer and environmental toxin.
Solubility
Soluble in organic solvents; moderately in water
Requires strict segregation of aqueous and organic waste streams.
Reactivity
Easily oxidized
Must be stored away from peroxides, nitrates, and halogens.
Logistical Planning & PPE Requirements
Standard laboratory PPE is insufficient for handling pure aromatic amines. The following specialized equipment is required based on the compound's permeation kinetics:
Hand Protection: Use Butyl rubber or Viton gloves. Causality: Standard nitrile gloves have dangerously short breakthrough times when exposed to concentrated aniline derivatives. Butyl rubber provides a denser, cross-linked barrier against lipid-soluble aromatic compounds ().
Respiratory Protection: A NIOSH-approved half-mask respirator with organic vapor (OV) cartridges is required if handling the powder outside a certified chemical fume hood to prevent inhalation of aerosolized particulates.
Eye/Body Protection: Chemical splash goggles and a fully buttoned, flame-resistant laboratory coat.
Operational Disposal Protocols
Workflow A: Solid Waste & Consumables
Applies to unused powder, contaminated weighing paper, pipette tips, and PPE.
Segregation: Place all solid waste directly into a high-density polyethylene (HDPE) container. Causality: HDPE is chemically inert to amines and prevents the structural leaching that can occur with lower-grade plastics.
Labeling: Affix a hazardous waste label immediately. Mark as "Toxic Solid Waste: Contains Aromatic Amines (CAS 56331-22-7)."
Storage: Store in a designated satellite accumulation area (SAA) away from direct sunlight and heat sources.
Final Disposal: Transfer to a licensed hazardous waste vendor for high-temperature incineration.
Applies to dilute aqueous streams containing the compound. This self-validating protocol utilizes Advanced Oxidation Processes (AOPs) to cleave the aromatic ring prior to final disposal.
Preparation: Transfer the aqueous waste to a dedicated, vented reaction vessel inside a chemical fume hood.
pH Adjustment: Add 1M Hydrochloric acid (HCl) dropwise until the solution reaches a pH of 3.0 to 4.0. Causality: Fenton's reagent requires a strictly acidic environment to maintain iron in the catalytic ferrous (Fe²⁺) state.
Catalyst Addition: Add Ferrous Sulfate (FeSO₄) to the solution (approximately 10 mg/L of waste).
Oxidation: Slowly add 30% Hydrogen Peroxide (H₂O₂) dropwise under continuous magnetic stirring. Causality: The reaction generates highly reactive hydroxyl radicals (•OH) that electrophilically attack and mineralize the electron-rich aromatic ring, neutralizing its inherent toxicity ().
Validation & Neutralization: After 2 hours of stirring, verify the absence of the amine via TLC or HPLC. Once validated, neutralize the solution to pH 7.0 using 1M Sodium Hydroxide (NaOH).
Disposal: Collect the neutralized, treated effluent as hazardous waste, strictly adhering to institutional EHS guidelines for final incineration.
Workflow C: Spill Management
Containment: Immediately surround the spill with an inert absorbent such as dry sand or vermiculite. Causality: Reactive spill kits or organic materials like sawdust can cause exothermic reactions with concentrated amines.
Collection: Use non-sparking polypropylene scoops to transfer the absorbed material into an HDPE hazardous waste bucket.
Decontamination: Wash the affected surface with a 1% to 2% dilute glutaraldehyde solution, followed by a water rinse. Causality: Glutaraldehyde reacts rapidly with primary amines to form stable, non-volatile imine complexes (Schiff bases), effectively neutralizing residual surface contamination. Collect all rinsate as hazardous waste.
Disposal Decision Workflow
Decision workflow for the segregation and disposal of 2-(4-Amino-2-methylanilino)ethan-1-ol.
References
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available at: [Link]
Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. National Institutes of Health (NIH) / PMC. Available at: [Link]
A Senior Application Scientist's Guide to Handling 2-(4-Amino-2-methylanilino)ethan-1-ol
As researchers and drug development professionals, our work necessitates the handling of novel chemical entities. 2-(4-Amino-2-methylanilino)ethan-1-ol, with its distinct aromatic amine and ethanolamine functionalities,...
Author: BenchChem Technical Support Team. Date: March 2026
As researchers and drug development professionals, our work necessitates the handling of novel chemical entities. 2-(4-Amino-2-methylanilino)ethan-1-ol, with its distinct aromatic amine and ethanolamine functionalities, requires a nuanced and rigorous approach to safety. This guide moves beyond a simple checklist, providing the causal reasoning behind each procedural step to ensure a culture of safety and scientific integrity within your laboratory.
Immediate Hazard Assessment: Understanding the "Why"
Aromatic Amines: This class of compounds is well-known for potential toxicity, including carcinogenicity and mutagenicity.[1] They are often readily absorbed through the skin and can cause systemic effects, as well as allergic skin reactions.[1][2][3]
Ethanolamines: These are frequently corrosive or irritating to the skin and eyes.[4][5] Inhalation of vapors can also lead to respiratory irritation.[2][6]
Therefore, we must operate under the assumption that this compound is harmful if swallowed or in contact with the skin, causes serious eye damage, may cause an allergic skin reaction, and may cause respiratory irritation .[2][3][6][7]
Core Personal Protective Equipment (PPE) Requirements
This table summarizes the essential PPE for handling 2-(4-Amino-2-methylanilino)ethan-1-ol. Never handle this compound without this minimum level of protection.
Protection Type
Specification
Rationale
Eye/Face Protection
Tightly-fitting chemical splash goggles and a face shield.[2]
Protects against splashes of the liquid and potential vapors which can cause severe, irreversible eye damage.[2][3][5]
Hand Protection
Double-gloving with compatible chemical-resistant gloves (e.g., thicker nitrile or neoprene).
Aromatic amines can penetrate standard disposable gloves.[8][9][10] Double-gloving provides an extra layer of protection against toxic dermal exposure.
Body Protection
Chemically resistant lab coat (fully buttoned) and closed-toe shoes. An apron may be required for larger quantities.
Prevents skin contact from splashes and spills.[11] Aromatic amines can be absorbed through the skin.[1]
Respiratory Protection
Use only in a certified chemical fume hood.
Ensures vapors are effectively removed, preventing respiratory irritation and systemic toxicity through inhalation.[2][12]
In-Depth Procedural Guidance
Glove Selection: A Critical Barrier
Standard thin nitrile gloves offer poor resistance to aromatic amines and alcohols and should be considered for splash protection only, to be changed immediately upon contact.[8][9][10]
Breakthrough Time: This is the time it takes for a chemical to permeate the glove material. For direct handling of 2-(4-Amino-2-methylanilino)ethan-1-ol, select gloves with a known high resistance to both aromatic amines and alcohols. Consult the manufacturer's chemical resistance guides for specific breakthrough times.
Double Gloving: Always wear two pairs of gloves. This practice significantly reduces the risk of exposure if the outer glove is compromised. Ensure the inner glove is a different color to easily identify breaches in the outer glove.
Donning and Doffing PPE: A Workflow for Safety
Cross-contamination during the removal of PPE is a common source of exposure. The following sequence is critical to maintaining a safe barrier between you and the chemical.
Caption: Correct sequence for donning and doffing PPE to prevent cross-contamination.
In the event of an exposure, time is of the essence.
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][12]
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and water.[13] Seek medical attention if irritation or a rash develops.[2]
Inhalation: Move the individual to fresh air at once. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2][14]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][14]
Decontamination and Waste Disposal Plan
Proper disposal is a legal and ethical responsibility to protect both personnel and the environment.[1]
Decontamination
Work Surfaces: Wipe down all surfaces where the compound was handled with a suitable solvent (such as ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Glassware: Rinse non-disposable glassware with a solvent. This rinsate must be collected as hazardous liquid waste.[15] After this initial decontamination, the glassware can be cleaned via standard laboratory procedures.
Waste Disposal
All materials contaminated with 2-(4-Amino-2-methylanilino)ethan-1-ol must be treated as hazardous waste.
Waste Segregation:
Solid Waste: Contaminated gloves, weigh boats, pipette tips, and paper towels must be collected in a clearly labeled, sealed container for solid hazardous waste.[15]
Liquid Waste: Unused solutions and solvent rinsates must be collected in a designated, sealed container for hazardous liquid waste. Do not dispose of this chemical down the drain, as amines can be toxic to aquatic life.[2][3][16]
Container Management: Ensure all waste containers are clearly labeled with "Hazardous Waste" and the full chemical name. Store containers in a designated secondary containment area until they are collected by your institution's Environmental Health and Safety (EHS) department.[15]
By adhering to these detailed protocols, you are not just following rules; you are actively participating in a system of self-validating safety that protects you, your colleagues, and the integrity of your research.
References
Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023, December 14). Available at: [Link]
SKC Inc. (2023, December 22). SDS 2001 - Aromatic Amine DECONtamination Solution. Available at: [Link]
Centers for Disease Control and Prevention. (n.d.). Ethanolamine - NIOSH Pocket Guide to Chemical Hazards. Available at: [Link]
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications. Available at: [Link]
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Available at: [Link]
Aromatic Amines Hazcard Overview. (n.d.). Scribd. Available at: [Link]
Nitrile Glove Chemical-Compatibility Reference. (n.d.). University of Pennsylvania EHRS. Available at: [Link]
LLG-Gloves Nitrile Chemical resistance. (n.d.). Available at: [Link]
SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution. Available at: [Link]
Safety Data Sheet for Fmoc-2-amino-2-(4'-pentenyl)dec-9-enoic acid. (n.d.). AAPPTec. Available at: [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available at: [Link]
Nitrile Glove Chemical Resistance Guide. (2025, June 23). S&G Gloves. Available at: [Link]
Nitrile Gloves Chemical Resitance: What You Need to Know. (2022, December 29). WellBefore. Available at: [Link]
Personal Protective Equipment. (2025, September 12). US EPA. Available at: [Link]
Personal Protective Equipment (PPE). (2026, February 4). CHEMM. Available at: [Link]